molecular formula C22H29NO3 B10854992 MS47134

MS47134

货号: B10854992
分子量: 355.5 g/mol
InChI 键: QSBRCNGPJBWGLQ-JETYSQDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MS47134 is a useful research compound. Its molecular formula is C22H29NO3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H29NO3

分子量

355.5 g/mol

IUPAC 名称

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20?,21?,22?/m1/s1

InChI 键

QSBRCNGPJBWGLQ-JETYSQDGSA-N

手性 SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)C

规范 SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to MS47134: A Potent and Selective MRGPRX4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This document details its mechanism of action, signaling pathways, and the experimental protocols used for its characterization, presenting key quantitative data in a structured format for ease of comparison.

Introduction

This compound is a small molecule agonist of MRGPRX4, a receptor implicated in the sensations of pain and itch, as well as in mast cell-mediated hypersensitivity.[1] With a half-maximal effective concentration (EC50) of 149 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of MRGPRX4.[1]

Core Data Presentation

The following tables summarize the key quantitative data regarding the potency, selectivity, and structure-activity relationship of this compound.

Table 1: Potency and Selectivity of this compound
ParameterValueTarget/SystemAssayReference
EC50 149 nMHuman MRGPRX4FLIPR Ca²⁺ Assay[1]
Selectivity 47-foldMRGPRX4 vs. Kir6.2/SUR1 potassium channelNot Specified[1][2]
Table 2: Effects of MRGPRX4 Mutagenesis on this compound-Mediated Gq Activation

Data from alanine (B10760859) substitution mutagenesis studies highlight key residues in the MRGPRX4 binding pocket essential for this compound activity. The following data is derived from the supplementary materials of "Structure, function and pharmacology of human itch GPCRs".

MutantEC50 (nM)Emax (% of WT)
Wild-type 149100
R82A >10,000<10
L83S 2,86085
K96A >10,000<10
L98A 1,23095
V99A >10,000<10
M102A 890100
W158A >10,000<10
Y240A >10,000<10
Y250A >10,000<10
Y254A >10,000<10

Signaling Pathways and Experimental Workflows

This compound-Induced MRGPRX4 Signaling Pathway

This compound activates MRGPRX4, which is a Gq-coupled G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

MRGPRX4_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq Protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses (e.g., Itch, Pain Sensation) Ca2->Downstream PKC->Downstream

Caption: this compound activates the MRGPRX4-Gq signaling cascade.

Experimental Workflow for GPCR Agonist Screening

The general workflow for identifying and characterizing a GPCR agonist like this compound involves several key stages, from initial screening to detailed functional characterization.

GPCR_Agonist_Screening_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization Compound_Library Compound Library Primary_Assay Primary Functional Assay (e.g., FLIPR Ca²⁺ Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (EC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. other receptors) Dose_Response->Selectivity_Assay Mutagenesis_Studies Mutagenesis Studies (Binding Site Mapping) Selectivity_Assay->Mutagenesis_Studies Lead_Optimization Lead Optimization Mutagenesis_Studies->Lead_Optimization

Caption: A typical workflow for GPCR agonist discovery and characterization.

Experimental Protocols

FLIPR Ca²⁺ Assay for MRGPRX4 Activation

This protocol is a representative method for assessing the activation of MRGPRX4 by agonists like this compound through the measurement of intracellular calcium mobilization.

Objective: To determine the potency (EC50) of this compound in activating MRGPRX4.

Materials:

  • HEK293 cells stably expressing human MRGPRX4.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to inhibit dye leakage).

  • This compound stock solution in DMSO.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed HEK293-MRGPRX4 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.

    • Prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the this compound dilutions (or vehicle) to the cell plate.

    • Continue to record the fluorescence signal for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is calculated for each well.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Gq Protein Activation Assay (BRET-based)

This protocol describes a method to more directly measure the activation of the Gq protein by an activated MRGPRX4 receptor.

Objective: To confirm that this compound-induced MRGPRX4 activation leads to Gq protein engagement.

Materials:

  • HEK293 cells co-expressing MRGPRX4 and a BRET (Bioluminescence Resonance Energy Transfer) biosensor for Gq activation (e.g., Gq fused to a donor fluorophore and a G protein-coupled receptor kinase (GRK) fused to an acceptor fluorophore).

  • Substrate for the donor fluorophore (e.g., coelenterazine (B1669285) h).

  • This compound stock solution in DMSO.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer capable of measuring dual-wavelength emissions.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the microplates and allow them to adhere.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Substrate Addition: Add the donor fluorophore substrate to all wells.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature in the dark.

  • BRET Measurement:

    • Measure the luminescence at the emission wavelengths of the donor and acceptor fluorophores using the luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission) for each well.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • An increase in the BRET ratio indicates Gq protein activation. The data can be fitted to determine the EC50 for Gq activation.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX4. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the roles of MRGPRX4 in itch, pain, and other sensory phenomena. The detailed mutagenesis data offers valuable insights into the ligand-receptor interactions, which can inform future drug design and development efforts targeting this important receptor.

References

An In-depth Technical Guide to the Target Receptor of MS47134: The Mas-related G-protein-coupled Receptor X4 (MRGPRX4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 is a potent and selective synthetic agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a member of the MRGPR family of receptors.[1][2] This receptor has emerged as a significant target in the study of sensory biology, particularly in the context of itch, pain, and mast cell-mediated hypersensitivity.[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, its interaction with MRGPRX4, the downstream signaling pathways, and detailed experimental protocols for studying this ligand-receptor system.

The Target Receptor: MRGPRX4

The Mas-related G-protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific orphan GPCRs.[3] Within this family, MRGPRX4 is expressed in a subset of human dorsal root ganglion (DRG) neurons, co-expressing with the itch receptor HRH1, and has been identified as a key receptor in cholestatic pruritus (itch associated with liver disease) as it is activated by bile acids.[3][4]

This compound: A Selective MRGPRX4 Agonist

This compound was developed as a potent and selective agonist for MRGPRX4, demonstrating significantly higher potency than previously identified agonists such as nateglinide.[2][5] Its selectivity and potency make it an invaluable tool for elucidating the physiological and pathological roles of MRGPRX4.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and other relevant ligands targeting MRGPRX4.

Compound Target Assay Potency (EC50) Reference
This compoundMRGPRX4FLIPR Ca2+ Assay149 nM[1][2]
NateglinideMRGPRX4FLIPR Ca2+ AssayLess potent than this compound[2][5]
Deoxycholic Acid (DCA)MRGPRX4TGFα shedding & FLIPR Ca2+ AssayMicromolar range[3][6]
Selectivity of this compound Fold-Selectivity Notes Reference
Over Kir6.2/SUR1 potassium channel47-foldDemonstrates high selectivity against this known off-target of nateglinide.[2]
Across 320 GPCRsHighly SelectiveOff-target screening showed activity only at MRGPRX4 (and a non-replicated hit at MRGPRX1).[7]
Structural Basis of Interaction

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the interaction between this compound and MRGPRX4. This compound binds to a pocket on the extracellular side of the receptor.[7]

Key Interacting Residues in MRGPRX4 for this compound Binding:

Residue Interaction Type
R822.60Charged interaction with the carboxyl group of this compound
K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, Y2547.35Anchoring the 3,5-dimethyl-adamantyl group
L983.28, R953.25, M1023.32Non-polar interactions with the phenyl group of this compound

Superscript numbers indicate Ballesteros-Weinstein numbering for GPCRs.

Signaling Pathway of MRGPRX4 Activation

Activation of MRGPRX4 by agonists such as this compound predominantly initiates a Gq-protein-mediated signaling cascade.[3][4] This pathway involves the activation of Phospholipase C (PLC), leading to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4]

Below is a DOT script representation of the MRGPRX4 signaling pathway.

MRGPRX4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gq Protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers This compound This compound This compound->MRGPRX4 Binds & Activates

Caption: MRGPRX4 signaling cascade initiated by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction of this compound with MRGPRX4.

In Vitro Calcium Mobilization Assay (FLIPR)

This assay is used to determine the potency and efficacy of MRGPRX4 agonists by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding human MRGPRX4 using a suitable transfection reagent (e.g., Lipofectamine).

  • Cell Plating:

    • 24 hours post-transfection, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • Serial dilutions of this compound (or other test compounds) are added to the wells.

    • Fluorescence is monitored in real-time to detect changes in intracellular calcium.

  • Data Analysis:

    • The increase in fluorescence is plotted against the compound concentration.

    • EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection Transfect HEK293T cells with MRGPRX4 plasmid Seeding Seed cells into multi-well plates Transfection->Seeding DyeLoading Load cells with Ca2+ indicator dye Seeding->DyeLoading FLIPR Place plate in FLIPR DyeLoading->FLIPR Baseline Measure baseline fluorescence FLIPR->Baseline Compound Add this compound (serial dilutions) Baseline->Compound Measurement Monitor fluorescence change over time Compound->Measurement Plotting Plot fluorescence vs. concentration Measurement->Plotting EC50 Calculate EC50 using non-linear regression Plotting->EC50

Caption: Workflow for the FLIPR-based calcium mobilization assay.

Gq-Dependent Reporter Gene Assays (e.g., TGFα Shedding)

These assays provide an alternative method to quantify Gq pathway activation.

Methodology:

  • Principle: Co-transfect cells with MRGPRX4 and a reporter construct where the activation of the Gq pathway leads to the cleavage and release of a reporter molecule (e.g., alkaline phosphatase-tagged TGFα).

  • Protocol Outline:

    • Co-transfect HEK293T cells with MRGPRX4 and the reporter plasmid.

    • Plate cells in a multi-well format.

    • Stimulate with this compound for a defined period.

    • Collect the supernatant and measure the activity of the released reporter (e.g., using a colorimetric substrate for alkaline phosphatase).

    • Normalize the signal to a positive control for Gq activation (e.g., TPA).[6]

Cryo-Electron Microscopy (Cryo-EM) for Structural Studies

Cryo-EM is employed to determine the high-resolution structure of this compound in complex with MRGPRX4 and its coupled G-protein.

Methodology:

  • Protein Expression and Purification:

    • Co-express MRGPRX4 and the Gq protein subunits in an appropriate system (e.g., insect cells).[7]

  • Complex Stabilization:

    • Incubate the purified receptor-G protein complex with a saturating concentration of this compound to stabilize the active conformation.[7]

  • Grid Preparation and Data Collection:

    • Apply the stabilized complex to EM grids and vitrify by plunge-freezing in liquid ethane.

    • Collect data using a transmission electron microscope.

  • Image Processing and Structure Determination:

    • Use specialized software to process the collected images, perform particle picking, 2D and 3D classification, and reconstruct the 3D density map.

    • Build and refine an atomic model into the cryo-EM map.

CryoEM_Workflow cluster_biochem Biochemistry cluster_em Electron Microscopy cluster_computational Computational Analysis Expression Co-express MRGPRX4 and Gq protein Purification Purify receptor-G protein complex Expression->Purification Stabilization Stabilize with this compound Purification->Stabilization GridPrep Prepare vitrified EM grids Stabilization->GridPrep DataCollection Collect data on TEM GridPrep->DataCollection ImageProcessing Process images and reconstruct 3D map DataCollection->ImageProcessing ModelBuilding Build and refine atomic model ImageProcessing->ModelBuilding

Caption: General workflow for cryo-EM structure determination.

Conclusion

This compound is a critical pharmacological tool for probing the function of MRGPRX4. Its high potency and selectivity, combined with a well-characterized mechanism of action and signaling pathway, make it an ideal compound for both in vitro and in vivo studies. The experimental protocols described herein provide a robust framework for researchers investigating the role of MRGPRX4 in sensory biology and for professionals in drug development targeting this receptor for conditions such as chronic itch and pain.

References

An In-depth Technical Guide to the Pharmacology of MS47134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of MS47134, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The information is compiled from preclinical research and is intended to inform further investigation and potential therapeutic development.

Core Pharmacology

This compound has been identified as a valuable research tool for elucidating the physiological and pathological roles of MRGPRX4, a receptor implicated in itch, pain, and mast cell-mediated hypersensitivity.[1] Its high potency and selectivity make it a suitable probe for studying the downstream signaling and functional consequences of MRGPRX4 activation.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological parameters of this compound based on available preclinical data.

ParameterValueAssay SystemReference
EC50 149 nMFLIPR Ca2+ Assay (MRGPRX4)[1][2]
EC50 150 nMGq activation assay[3]
Selectivity 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.Not specified[1][3]
Selectivity No appreciable agonist or antagonist activity at 318 other tested GPCRs. Off-target profiling showed transient activity at MRGPRX1 that was not replicated.GPCRome screening[3]

Mechanism of Action

This compound exerts its effects by binding to and activating MRGPRX4, a member of the Mas-related G-protein-coupled receptor family.[1][3] This activation triggers the Gq signaling cascade.

Binding Site and Molecular Interactions

Structural studies, including cryo-electron microscopy of the MRGPRX4-MS47134-Gq complex, have revealed that this compound binds to a shallow, extracellularly located pocket on the receptor.[3][4][5] This binding site is distinct from the canonical orthosteric binding sites observed in many other GPCRs.[3][5]

The binding of this compound is stabilized by a network of interactions with specific amino acid residues within the MRGPRX4 binding pocket. The 3,5-dimethyl-adamantyl group of this compound is anchored by interactions with K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, and Y2547.35.[3][5] The carboxyl group of this compound forms charge interactions primarily with R822.60, while its phenyl group engages in non-polar interactions with L983.28, R953.25, and M1023.32.[3][5]

Downstream Signaling Pathway

Upon binding of this compound, MRGPRX4 undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key signaling event that was leveraged in the FLIPR Ca2+ assay to determine the potency of this compound.[1][3][5]

MS47134_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds Gq Gq MRGPRX4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Itch, Mast Cell Degranulation) Ca_release->Cellular_Response

This compound-MRGPRX4 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of this compound.

FLIPR Calcium Assay

This assay was employed to determine the potency (EC50) of this compound in activating MRGPRX4.

Objective: To measure the intracellular calcium mobilization following receptor activation by this compound.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • FLIPR Measurement: The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the compound.

  • Compound Addition: The prepared dilutions of this compound are automatically added to the wells.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Site-Directed Mutagenesis

This technique was used to identify the specific amino acid residues in MRGPRX4 that are critical for this compound binding and receptor activation.

Objective: To assess the impact of mutating key residues in the this compound binding pocket on Gq activation.

Methodology:

  • Plasmid Preparation: A plasmid containing the wild-type human MRGPRX4 cDNA is used as a template.

  • Primer Design: Primers containing the desired point mutation (e.g., Alanine substitution) for a target residue are designed.

  • PCR Mutagenesis: Polymerase Chain Reaction (PCR) is performed using the template plasmid and the mutagenic primers to generate plasmids containing the mutated MRGPRX4 sequence.

  • Template Removal: The original, non-mutated template plasmid is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

  • Sequence Verification: The sequence of the mutated MRGPRX4 gene is verified by DNA sequencing.

  • Transfection and Functional Assay: The verified mutant plasmids are transfected into host cells (e.g., HEK293). The functional response of the mutant receptors to this compound is then assessed using a suitable assay, such as the FLIPR Calcium Assay or a G-protein activation assay, to determine any changes in potency or efficacy.[3]

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_functional_assay Functional Assay WT_Plasmid Wild-Type MRGPRX4 Plasmid PCR PCR with Mutagenic Primers WT_Plasmid->PCR Mutant_Plasmid Mutant MRGPRX4 Plasmid PCR->Mutant_Plasmid Verification Sequence Verification Mutant_Plasmid->Verification Transfection Transfection into HEK293 Cells Verification->Transfection Transfect Verified Mutant Plasmid FLIPR FLIPR Ca²⁺ Assay Transfection->FLIPR Data_Analysis EC₅₀ Determination FLIPR->Data_Analysis Conclusion Identify Critical Binding Residues Data_Analysis->Conclusion

References

MS47134: A Potent and Selective Chemical Probe for MRGPRX4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant target in sensory biology, particularly in the context of itch and pain. The development of selective chemical tools is paramount to unraveling its physiological and pathological roles. This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist for MRGPRX4. This document details its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates, serving as a vital resource for researchers in pharmacology and drug discovery.

Pharmacological Profile of this compound

This compound was identified as a potent and selective agonist of MRGPRX4, demonstrating significant improvements in potency and selectivity over its predecessor, nateglinide (B44641).[1] Its robust activation of MRGPRX4 makes it an invaluable tool for studying the receptor's function in various cellular and in vivo models.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound in activating MRGPRX4.

ParameterValueAssayReference
EC50 149 nMFLIPR Ca2+ Assay[2][3]
Selectivity vs. Kir6.2/SUR1 47-foldNot Specified[1][2]
GPCR Selectivity Panel No significant activity at 318 other GPCRsRadioligand binding or functional assays[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides a comprehensive protocol for the primary functional assay used to characterize this compound.

FLIPR Calcium Mobilization Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure intracellular calcium mobilization, a hallmark of Gq-coupled GPCR activation.

Objective: To determine the potency (EC50) of this compound in activating MRGPRX4.

Materials:

  • Cell Line: HEK293 cells stably expressing human MRGPRX4.

  • Reagents:

    • This compound

    • Nateglinide (as a comparator)

    • FLIPR Calcium 4 Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Probenecid (B1678239) (to inhibit dye extrusion)

  • Equipment:

    • Fluorometric Imaging Plate Reader (FLIPR)

    • 384-well black-walled, clear-bottom microplates

    • Cell culture incubator

Procedure:

  • Cell Plating:

    • Seed HEK293-MRGPRX4 cells into 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell adherence.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, typically including the dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and any comparator compounds in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add a defined volume (e.g., 10 µL) of the compound solution to the cell plate.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) before and after the addition of the compound. Data is typically collected for 120-180 seconds.

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Mechanism of Action and Signaling Pathway

This compound activates MRGPRX4, which primarily couples to the Gαq subunit of heterotrimeric G proteins. This initiates a well-defined intracellular signaling cascade.

MRGPRX4-Gq Signaling Pathway

The binding of this compound to MRGPRX4 induces a conformational change in the receptor, leading to the activation of Gαq. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is the signal detected in the FLIPR assay.

MRGPRX4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gαq MRGPRX4->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers This compound This compound This compound->MRGPRX4 Binds

Caption: MRGPRX4-Gq Signaling Pathway Activated by this compound.

Development and Selectivity

The development of this compound from nateglinide involved a structure-activity relationship (SAR) study aimed at improving potency and selectivity for MRGPRX4.

Experimental Workflow: From Nateglinide to this compound

The following diagram illustrates the logical workflow for the development of this compound.

Development_Workflow Start Start: Nateglinide (Modest MRGPRX4 Agonist) SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Synthesis of Analogues SAR->Synthesis Screening Functional Screening (FLIPR Ca²⁺ Assay) Synthesis->Screening Optimization Lead Optimization Screening->Optimization Identify Hits Selectivity Selectivity Profiling (GPCR Panel & Kir6.2/SUR1) This compound End: this compound (Potent & Selective Probe) Selectivity->this compound Confirm Selectivity Optimization->SAR Iterate Optimization->Selectivity

Caption: Logical workflow for the development of this compound.

Selectivity Profile

A critical attribute of a chemical probe is its selectivity. This compound was profiled against a large panel of GPCRs to ensure its specificity for MRGPRX4.

TargetActivity
MRGPRX4 Agonist (EC50 = 149 nM)
MRGPRX1 Initial hit, not replicated in concentration-response assays[1]
Panel of 318 other GPCRs No appreciable agonist or antagonist activity
Kir6.2/SUR1 Potassium Channel 47-fold lower potency compared to MRGPRX4

Conclusion

This compound stands as a well-characterized, potent, and selective chemical probe for the Mas-related G protein-coupled receptor X4. Its robust agonistic activity, coupled with a well-defined mechanism of action and high selectivity, makes it an indispensable tool for researchers investigating the roles of MRGPRX4 in health and disease. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the scientific community, ultimately accelerating our understanding of this important sensory receptor and paving the way for novel therapeutic interventions.

References

The Discovery and Development of MS47134: A Selective MRGPRX4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 is a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a promising therapeutic target for the management of cholestatic pruritus and other sensory disorders. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the compound's pharmacological properties, the experimental methodologies employed in its characterization, and the current understanding of its interaction with MRGPRX4. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Mas-related G-protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific receptors implicated in the modulation of pain and itch.[1] Among these, MRGPRX4 has emerged as a key player in the pathophysiology of cholestatic pruritus, a debilitating symptom associated with liver diseases characterized by the accumulation of bile acids.[2][3] MRGPRX4 is activated by bile acids and bilirubin, triggering a downstream signaling cascade that leads to the sensation of itch.[2][3] Consequently, the development of selective modulators of MRGPRX4 activity represents a promising therapeutic strategy.

This compound was identified through a compound optimization program originating from the anti-diabetic drug nateglinide (B44641), which was found to exhibit off-target activity at MRGPRX4.[4] Through extensive structure-activity relationship (SAR) studies, this compound emerged as a potent and selective MRGPRX4 agonist.[4] This document outlines the key milestones in the discovery and preclinical development of this compound.

Discovery and Optimization

The development of this compound began with the identification of nateglinide, a D-phenylalanine derivative used to treat type 2 diabetes, as a modest agonist of MRGPRX4.[4][5][6] Recognizing the therapeutic potential of a selective MRGPRX4 agonist, a focused medicinal chemistry effort was initiated to improve upon the potency and selectivity of the nateglinide scaffold. This led to the synthesis and evaluation of a series of analogs, culminating in the discovery of this compound.[4]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.

ParameterValueAssayTargetReference
EC50 149 nMFLIPR Ca2+ AssayHuman MRGPRX4[7]
Selectivity 47-fold vs. Kir6.2/SUR1ElectrophysiologyHuman Kir6.2/SUR1[7]
Nateglinide EC50 4.7 µMFLIPR Ca2+ AssayHuman MRGPRX4[2]

Mechanism of Action

This compound exerts its effects by selectively binding to and activating MRGPRX4. This receptor is coupled to the Gq family of G proteins.[2][8] Upon agonist binding, MRGPRX4 undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes, including neuronal activation and the sensation of itch.[2][8]

Signaling Pathway Diagram

MRGPRX4_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gαq MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Neuronal_Activation Neuronal Activation (Itch Sensation) Ca_release->Neuronal_Activation Leads to

Caption: MRGPRX4 Gq Signaling Pathway Activated by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

FLIPR Calcium (Ca2+) Assay

This assay was central to determining the potency of this compound as an MRGPRX4 agonist.[7]

Objective: To measure the intracellular calcium mobilization following the activation of MRGPRX4 by this compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human MRGPRX4 are cultured in appropriate media and seeded into 384-well microplates.[9][10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. The fluorescence intensity of the dye increases upon binding to free Ca2+. A quencher dye is often included in the loading buffer to reduce extracellular background fluorescence.[9][10]

  • Compound Addition: A dilution series of this compound is prepared and added to the wells of the microplate using a fluorometric imaging plate reader (FLIPR) instrument.

  • Signal Detection: The FLIPR instrument continuously monitors the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular Ca2+ concentration.

  • Data Analysis: The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to elucidate the three-dimensional structure of this compound in complex with MRGPRX4 and its coupled G protein.[4]

Objective: To determine the high-resolution structure of the MRGPRX4-MS47134-Gq complex.

Methodology:

  • Complex Formation: The MRGPRX4 receptor, a stabilized Gq heterotrimer, and this compound are co-expressed and purified.

  • Sample Preparation: The purified complex is applied to a cryo-EM grid, which is then rapidly plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer, preserving the native structure of the complex.

  • Data Collection: The frozen grids are imaged using a transmission electron microscope to collect a large dataset of particle images at different orientations.

  • Image Processing: The raw images are processed to select individual particle images, which are then aligned and classified to generate 2D class averages. These averages are used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model of the MRGPRX4-MS47134-Gq complex is built into the 3D density map and refined to high resolution.

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_invitro In Vitro Characterization cluster_structural Structural Biology Nateglinide Nateglinide (Hit) SAR Structure-Activity Relationship (SAR) Studies Nateglinide->SAR MS47134_discovery This compound (Lead) SAR->MS47134_discovery FLIPR FLIPR Ca²⁺ Assay MS47134_discovery->FLIPR Selectivity_Assay Selectivity Assays (e.g., Electrophysiology) MS47134_discovery->Selectivity_Assay CryoEM Cryo-Electron Microscopy MS47134_discovery->CryoEM Potency Determine Potency (EC₅₀) FLIPR->Potency Selectivity Determine Selectivity Selectivity_Assay->Selectivity Structure Elucidate 3D Structure of MRGPRX4-MS47134-Gq Complex CryoEM->Structure

Caption: Experimental Workflow for the Discovery and Characterization of this compound.

Preclinical and Clinical Development Status

As of the latest available information, the development of this compound appears to be in the preclinical stage, with a focus on in vitro characterization and structural biology. Comprehensive searches for published in vivo studies in animal models of pain or itch, as well as any filings for Investigational New Drug (IND) applications or registered clinical trials, have not yielded any results. This suggests that this compound has not yet progressed to animal efficacy studies or human clinical trials.

Conclusion

This compound is a novel, potent, and selective agonist of MRGPRX4 that was rationally designed and optimized from an initial hit compound. Its mechanism of action through the Gq signaling pathway has been well-characterized, and its binding mode to MRGPRX4 has been elucidated at high resolution. While the preclinical development of this compound is still in its early stages, the available data highlight its potential as a valuable research tool and a promising starting point for the development of new therapeutics for MRGPRX4-mediated conditions such as cholestatic pruritus. Further in vivo studies are warranted to establish its efficacy and safety profile in relevant animal models.

References

MS47134: A Technical Guide for Studying G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MS47134, a potent and selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4). This compound serves as a critical tool for investigating the physiological and pathological roles of MRGPRX4, which is implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2][3] This document outlines the pharmacological properties of this compound, details its mechanism of action, provides established experimental protocols, and visualizes its signaling pathway.

Introduction to this compound and MRGPRX4

This compound is a small molecule agonist that selectively targets MRGPRX4, a member of the Mas-related G-protein coupled receptor (MRGPR) family.[1][4] The MRGPR family, particularly the MRGPRX subfamily (MRGPRX1-4 in humans), are relatively recently evolved receptors expressed in sensory neurons and are key mediators of itch and pain.[1][2][5] MRGPRX2 and MRGPRX4, in particular, are recognized as crucial players in itch and mast cell-mediated hypersensitivity reactions.[1] The selectivity of this compound for MRGPRX4 makes it an invaluable chemical probe for elucidating the specific functions of this receptor in various biological processes.

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Potency of this compound

ParameterValueAssay
EC₅₀149 nMFLIPR Ca²⁺ Assay[1][2][3][4]
EC₅₀150 nMGq activation assay[6]

Table 2: Selectivity of this compound

TargetSelectivityNotes
MRGPRX4Primary AgonistPotent activation observed.
Kir6.2/SUR1 potassium channel47-fold improved selectivity for MRGPRX4Demonstrates significant selectivity over this ion channel.[1]
320 GPCRsSelectiveOff-target profiling showed activity only at MRGPRX4 and MRGPRX1, with the MRGPRX1 activity not being replicated in concentration-response assays.[6]

Mechanism of Action

This compound activates MRGPRX4, which primarily couples to the Gq family of G proteins.[6][7] This activation initiates a downstream signaling cascade culminating in the mobilization of intracellular calcium. The binding of this compound to MRGPRX4 occurs in a shallow pocket near the extracellular loops.[6]

Structural studies have identified key amino acid residues within the MRGPRX4 binding pocket that are crucial for the interaction with this compound. The 3,5-dimethyl-adamantyl group of this compound is anchored by interactions with K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, and Y2547.35.[6][7] The carboxyl group of this compound forms charge interactions with R822.60, while its phenyl group has non-polar interactions with L983.28, R953.25, and M1023.32.[6][7]

Below is a diagram illustrating the proposed signaling pathway upon this compound binding to MRGPRX4.

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq Protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal activation, Mast cell degranulation) Ca2_release->Cellular_Response Initiates FLIPR_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Seeding Seed cells expressing MRGPRX4 into 96-well plates Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour at 37°C Dye_Loading->Incubation2 Add_this compound Add varying concentrations of this compound Incubation2->Add_this compound Measure_Fluorescence Measure fluorescence changes over time using a FLIPR instrument Add_this compound->Measure_Fluorescence Calculate_EC50 Plot concentration-response curve and calculate EC₅₀ Measure_Fluorescence->Calculate_EC50 Mutagenesis_Workflow cluster_mutagenesis Mutagenesis cluster_transformation Transformation & Selection cluster_verification Verification cluster_functional_assay Functional Assay Design_Primers Design primers containing the desired mutation PCR Perform PCR using a plasmid containing wild-type MRGPRX4 cDNA Design_Primers->PCR Digest_Template Digest the parental DNA template with DpnI PCR->Digest_Template Transform Transform the mutated plasmid into competent E. coli Digest_Template->Transform Select_Colonies Select colonies and isolate the plasmid DNA Transform->Select_Colonies Sequence Sequence the plasmid DNA to confirm the mutation Select_Colonies->Sequence Transfect_Cells Transfect cells with the mutant MRGPRX4 construct Sequence->Transfect_Cells Perform_Assay Perform functional assays (e.g., FLIPR) to assess the effect of the mutation on This compound-mediated activation Transfect_Cells->Perform_Assay

References

The Biological Function of MRGPRX4 Activation by MS47134: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical player in the sensation of itch, particularly in the context of cholestatic pruritus, a debilitating symptom associated with liver diseases. This technical guide provides an in-depth exploration of the biological functions stemming from the activation of MRGPRX4 by the potent and selective synthetic agonist, MS47134. We will detail the downstream signaling pathways, present quantitative data from key experiments, and provide comprehensive experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals investigating MRGPRX4 as a therapeutic target.

Introduction

Mas-related G protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific receptors involved in a variety of sensory modalities, including pain and itch.[1] MRGPRX4, a primate-specific member of this family, has been identified as a receptor for bile acids and bilirubin, substances that accumulate during cholestasis and are implicated in the associated pruritus.[2] The development of selective agonists for MRGPRX4, such as this compound, has been instrumental in elucidating the precise biological consequences of its activation. This compound is a potent and selective agonist for MRGPRX4, with a reported half-maximal effective concentration (EC50) of approximately 149 nM.[3][4] Its use in preclinical studies has provided significant insights into the role of MRGPRX4 in itch and has paved the way for the development of novel anti-pruritic therapies.

The MRGPRX4 Signaling Pathway

Activation of MRGPRX4 by agonists like this compound initiates a canonical Gq protein-coupled signaling cascade. This pathway is central to the receptor's function in sensory neurons and ultimately leads to the generation of an itch signal.

Gq Protein Activation and Downstream Effectors

Upon agonist binding, MRGPRX4 undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein subunit Gαq. Activated Gαq, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of MRGPRX4 activation and is a key event in neuronal excitation and signal transmission.

MRGPRX4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq Coupling PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binding to IP3R Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Itch_Signal Neuronal Excitation (Itch Signal) Ca_cyto->Itch_Signal Initiation of This compound This compound This compound->MRGPRX4 Activation

Figure 1: MRGPRX4 signaling pathway upon activation by this compound.

Quantitative Data on MRGPRX4 Activation

The potency and selectivity of this compound for MRGPRX4 have been characterized in various in vitro assays. The following tables summarize key quantitative data.

AgonistAssay TypeCell LineParameterValueReference
This compoundFLIPR Ca²⁺ AssayNot SpecifiedEC₅₀149 nM[3]
This compoundFLIPR Ca²⁺ AssayNot SpecifiedEC₅₀150 nM[5]
NateglinideFLIPR Ca²⁺ AssayNot SpecifiedEC₅₀~10 µM[5]

Table 1: Potency of this compound and other agonists on MRGPRX4.

CompoundTargetSelectivity Fold (over Kir6.2/SUR1)Reference
This compoundMRGPRX447-fold[5]

Table 2: Selectivity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to study the biological function of MRGPRX4 activation by this compound.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Objective: To determine the potency (EC₅₀) of this compound in activating MRGPRX4.

Materials:

  • HEK293 cells stably expressing human MRGPRX4.

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-4).

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound and other test compounds.

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed MRGPRX4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay medium. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay medium in a separate compound plate.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time. A baseline reading is taken before compound addition, and the change in fluorescence after addition is recorded.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

FLIPR_Workflow A 1. Seed MRGPRX4-HEK293 cells in 384-well plate B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye B->C E 5. Measure fluorescence on FLIPR instrument C->E D 4. Prepare serial dilutions of this compound D->E F 6. Analyze data to determine EC₅₀ E->F

Figure 2: Experimental workflow for the FLIPR calcium assay.

This assay measures Gq-coupled GPCR activation by detecting the release of a tagged transforming growth factor-alpha (TGF-α).[6][7][8][9]

Objective: To confirm Gq coupling of MRGPRX4 upon activation by this compound.

Materials:

  • HEK293 cells.

  • Expression plasmids for MRGPRX4 and alkaline phosphatase (AP)-tagged pro-TGF-α.

  • Transfection reagent.

  • Assay buffer.

  • AP substrate (e.g., p-nitrophenyl phosphate).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding MRGPRX4 and AP-pro-TGF-α in a 96-well plate.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Stimulation: Replace the culture medium with assay buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours).

  • Detection: Collect the supernatant, which contains the shed AP-TGF-α. Add the AP substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of shed AP-TGF-α, which reflects the level of Gq activation.

This assay measures the interaction between an activated GPCR and β-arrestin, a key protein in receptor desensitization and signaling.

Objective: To investigate the potential for this compound to induce β-arrestin recruitment to MRGPRX4.

Materials:

  • CHO-K1 or HEK293 cells.

  • Expression constructs for MRGPRX4 fused to a reporter fragment (e.g., ProLink™) and β-arrestin-2 fused to the complementary enzyme acceptor (EA) fragment (e.g., PathHunter® assay).[10]

  • Substrate for the reconstituted enzyme.

  • This compound.

  • White-walled, clear-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Line Generation: Create a stable cell line co-expressing the MRGPRX4-reporter fusion and the β-arrestin-reporter fusion.

  • Cell Plating: Seed the stable cell line into assay plates and incubate.

  • Stimulation: Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 90 minutes).

  • Detection: Add the substrate for the complemented enzyme and measure the luminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to generate a dose-response curve.

In Vivo Assays

These studies are essential to translate in vitro findings to a physiological context.[1]

Objective: To determine if activation of MRGPRX4 by this compound elicits itch-related behavior in vivo.

Materials:

  • Humanized mice expressing human MRGPRX4 in sensory neurons.

  • This compound dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80).

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimatization: Place individual mice in observation chambers and allow them to acclimate for at least 30 minutes.

  • Injection: Administer a defined volume (e.g., 20-50 µL) of this compound solution or vehicle via intradermal injection into a specific site, such as the nape of the neck or the cheek.[11]

  • Behavioral Observation: Immediately after injection, record the behavior of the mice for a set period (e.g., 30-60 minutes).

  • Quantification: An observer, blinded to the treatment groups, will count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Data Analysis: Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Itch_Behavior_Workflow A 1. Acclimatize humanized MRGPRX4 mice B 2. Intradermally inject This compound or vehicle A->B C 3. Video record behavior for 30-60 minutes B->C D 4. Blinded observer counts scratching bouts C->D E 5. Statistically compare treatment groups D->E

Figure 3: Workflow for in vivo itch behavioral studies.

Conclusion

The activation of MRGPRX4 by the potent and selective agonist this compound triggers a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and the generation of an itch signal. The experimental protocols detailed in this guide provide a framework for the continued investigation of MRGPRX4 as a therapeutic target for cholestatic pruritus and other itch-related disorders. The quantitative data presented underscore the utility of this compound as a valuable tool for these studies. Further research utilizing these and other advanced methodologies will undoubtedly continue to unravel the complexities of MRGPRX4 biology and its role in sensory perception.

References

MS47134 in sensory neuron activation studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MS47134 in Sensory Neuron Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic small molecule that has been identified as a potent and selective agonist for the Mas-related G protein-coupled Receptor X4 (MRGPRX4).[1][2][3] This receptor is part of a primate-specific family of GPCRs predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[4][5][6][7][8] Due to its role in mediating sensations like itch and pain, MRGPRX4 has emerged as a significant target for therapeutic development. This compound serves as a critical chemical probe for elucidating the physiological functions of MRGPRX4 and for screening potential therapeutic agents targeting itch, pain, and mast cell-mediated hypersensitivities.[1][3]

This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its study, and the signaling pathways it activates in sensory neurons.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and other relevant compounds acting on MRGPRX4.

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor/ChannelAssay TypeReference
EC₅₀ 149 nMHuman MRGPRX4FLIPR Ca²⁺ Assay[1][2][3]
Selectivity 47-fold selectiveOver Kir6.2/SUR1Electrophysiology[1][4]
GPCRome Screen Selective for MRGPRX4320 GPCRs testedPRESTO-Tango[4]

Table 2: Potency of Various Agonists on Human MRGPRX4

CompoundEC₅₀ (nM)95% Confidence IntervalAssay TypeReference
This compound 149N/AFLIPR Ca²⁺ Assay[1]
Fospropofol 3.781.82 – 6.78Ca²⁺ Mobilization[5]
Fosphenytoin 77.0152.63 – 115.10Ca²⁺ Mobilization[5]
Dexamethasone Phosphate 14.685.44 – 22.10Ca²⁺ Mobilization[5]

Table 3: Key Residues in MRGPRX4 for this compound Interaction

Note: Quantitative impairment data from alanine (B10760859) substitution experiments are often presented graphically. The following indicates residues where mutation to alanine was shown to impair this compound-mediated Gq activation.

ResidueLocationRole in BindingReference
K96³·²⁶ Transmembrane Helix 3Anchors adamantyl group[4]
V99³·²⁹ Transmembrane Helix 3Anchors adamantyl group[4]
W158 Extracellular Loop 2Anchors adamantyl group[4]
Y240⁶·⁵⁹ Transmembrane Helix 6Anchors adamantyl group[4]
Y250⁷·³¹ Transmembrane Helix 7Anchors adamantyl group[4]
Y254⁷·³⁵ Transmembrane Helix 7Anchors adamantyl group[4]

Signaling Pathways and Mechanism of Action

This compound activates sensory neurons by binding to and activating the MRGPRX4 receptor. This initiates a canonical Gαq-mediated signaling cascade.

  • Receptor Binding: this compound binds to a pocket on the extracellular side of the MRGPRX4 receptor.[4][9]

  • Gq Protein Activation: Upon agonist binding, MRGPRX4 undergoes a conformational change, activating the associated heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC) β.[6]

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6] This rapid increase in intracellular Ca²⁺ is the signal detected in functional assays like the FLIPR assay.[1][7]

  • Downstream Neuronal Activation: The rise in intracellular calcium leads to the depolarization of the sensory neuron. While not definitively shown for this compound specifically, downstream signaling for the Mrgpr family often involves the activation of Transient Receptor Potential (TRP) channels, such as TRPA1, which are crucial for transducing the signal into neuronal firing and the ultimate sensation of itch or pain.[8][10]

MS47134_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds Gq Gαq/βγ MRGPRX4->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG TRPA1 TRPA1 (Hypothesized) Neuron_Activation Sensory Neuron Activation TRPA1->Neuron_Activation Depolarizes Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->TRPA1 Modulates Ca_release->Neuron_Activation Leads to

Caption: this compound signaling pathway in sensory neurons.

Experimental Protocols

In Vitro: FLIPR Calcium Mobilization Assay

This assay measures the potency and efficacy of this compound by detecting changes in intracellular calcium in cells expressing MRGPRX4.

Methodology:

  • Cell Culture:

    • HEK-293 (Human Embryonic Kidney) cells stably expressing human MRGPRX4 are cultured to ~80% confluency in DMEM supplemented with 10% FBS.

    • Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density of 50,000-70,000 cells/well.[11]

    • Incubate overnight at 37°C, 5% CO₂.[12][13]

  • Dye Loading:

    • Prepare a calcium indicator dye loading buffer (e.g., using FLIPR Calcium 6 Assay Kit).[12] Dissolve the dye (Component A) in the provided buffer or HBSS + 20 mM HEPES (Component B).[13]

    • Add an equal volume of the loading buffer to each well containing cells and media (e.g., 25 µL buffer to 25 µL cells/media for a 384-well plate).[12][13]

    • Incubate the plate for 1-2 hours at 37°C, 5% CO₂.[12]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in an appropriate assay buffer (e.g., HBSS + 20 mM HEPES) to create a concentration-response curve. Typically, this is done in a separate compound plate at 3x or 4x the final desired concentration.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument.[14]

    • Set the instrument to record fluorescence (Excitation ~485 nm, Emission ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds the this compound dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is plotted against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

FLIPR_Workflow plate_cells 1. Plate MRGPRX4-expressing HEK-293 cells incubate_overnight 2. Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight dye_loading 3. Add Calcium Indicator Dye (e.g., FLIPR Calcium 6) incubate_overnight->dye_loading incubate_dye 4. Incubate with dye (1-2 hours, 37°C) dye_loading->incubate_dye run_flipr 6. Read plate in FLIPR (Baseline -> Compound Add -> Read) incubate_dye->run_flipr prepare_compound 5. Prepare this compound serial dilutions prepare_compound->run_flipr analyze_data 7. Analyze Data (Calculate EC₅₀) run_flipr->analyze_data

References

Methodological & Application

Application Notes and Protocols for MS47134: In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The following sections detail the compound's mechanism of action, present key quantitative data, and provide detailed protocols for relevant in vitro assays.

Introduction and Mechanism of Action

This compound is a small molecule agonist that selectively activates MRGPRX4, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2] Its mechanism of action involves binding to a shallow pocket on the extracellular side of the MRGPRX4 receptor.[3][4][5] This binding event stabilizes the receptor in an active conformation, leading to the activation of the Gq signaling cascade.[4][6] Key residues involved in the binding of this compound include R82, K96, L98, V99, M102, W158, Y240, Y250, and Y254.[4][5] Activation of Gq subsequently stimulates downstream signaling pathways, including an increase in intracellular calcium levels.

Signaling Pathway Diagram

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Itch, Mast Cell Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound via MRGPRX4 activation.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Potency and Selectivity of this compound

ParameterValueAssayReference
EC50 149 nMFLIPR Ca²⁺ Assay[1]
Selectivity 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channelNot Specified[1][7]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Calcium Mobilization Assay (FLIPR Assay)

This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX4 by this compound. The Fluorometric Imaging Plate Reader (FLIPR) system is commonly used for this purpose.[1][6]

Objective: To determine the potency (EC50) of this compound in activating MRGPRX4.

Materials:

  • HEK293 cells stably expressing human MRGPRX4

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Protocol:

  • Cell Plating:

    • Seed HEK293-MRGPRX4 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 0.001 nM to 10 µM.[1]

    • Include a vehicle control (DMSO in assay buffer).

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Initiate the automated addition of the this compound dilutions to the cell plate.

    • Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.[4]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow for FLIPR Assay

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate MRGPRX4-expressing cells Dye_Loading 2. Load cells with Ca²⁺ dye Cell_Plating->Dye_Loading FLIPR_Read 4. Measure baseline & add compound in FLIPR Dye_Loading->FLIPR_Read Compound_Prep 3. Prepare this compound serial dilutions Compound_Prep->FLIPR_Read Record_Signal 5. Record fluorescence signal FLIPR_Read->Record_Signal Data_Normalization 6. Normalize fluorescence data Record_Signal->Data_Normalization Dose_Response 7. Plot dose-response curve Data_Normalization->Dose_Response EC50_Calc 8. Calculate EC₅₀ Dose_Response->EC50_Calc

Caption: Workflow for the this compound calcium mobilization assay.

Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)

This assay quantifies the release of beta-hexosaminidase, a marker of mast cell degranulation, upon stimulation with this compound.

Objective: To assess the ability of this compound to induce mast cell activation.

Materials:

  • LAD2 human mast cell line

  • Tyrode's buffer (supplemented with 0.1% BSA)

  • This compound stock solution (in DMSO)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for beta-hexosaminidase

  • Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • Triton X-100 (for cell lysis to determine total release)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Sensitization:

    • Wash LAD2 cells and resuspend in Tyrode's buffer.

    • Seed the cells into a 96-well plate.

  • Compound Stimulation:

    • Add varying concentrations of this compound to the wells.

    • Include a vehicle control (DMSO in buffer) and a positive control for degranulation (e.g., compound 48/80).

    • For determining total enzyme release, add Triton X-100 to a set of control wells to lyse the cells.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzyme Reaction:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Add the pNAG substrate solution to each well containing the supernatant.

    • Incubate at 37°C for 60-90 minutes.

  • Measurement:

    • Stop the reaction by adding the stop buffer.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of beta-hexosaminidase release for each concentration of this compound using the following formula:

      • % Release = [(Absorbancesample - Absorbanceblank) / (Absorbancetotal - Absorbanceblank)] x 100

    • Plot the percentage of release against the this compound concentration.

Compound Handling and Storage

  • Solubility: this compound is soluble in DMSO.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[1]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

These protocols provide a foundation for the in vitro characterization of this compound. Adaptation and optimization may be necessary depending on the specific cell lines and laboratory equipment used.

References

Application Notes and Protocols for In Vivo Use of MS47134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] With an EC50 value of 149 nM, it serves as a valuable tool for investigating the physiological and pathological roles of MRGPRX4, particularly in the context of pruritus (itch), pain, and mast cell-mediated hypersensitivity.[1] In vivo studies using this compound can elucidate the downstream effects of MRGPRX4 activation and aid in the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for the in vivo administration of this compound to study itch-related behaviors in mice.

Mechanism of Action

This compound selectively binds to and activates MRGPRX4, a G-protein coupled receptor (GPCR).[1] This activation stimulates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in neuronal activation and sensory signaling that can manifest as pruritus.[3][4]

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 binds to Gq Gq protein MRGPRX4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Itch Itch Sensation Ca_release->Itch leads to

Caption: this compound signaling pathway via MRGPRX4 activation.

Data Presentation

While specific in vivo dose-response data for this compound is not extensively published, the following table summarizes key in vitro and qualitative in vivo information. Researchers should perform dose-finding studies to determine the optimal concentration for their specific animal model and experimental conditions.

ParameterValueReference
In Vitro Potency (EC50) 149 nM[1]
Selectivity 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1]
In Vivo Effect Elicits itching behavior in mice.[5]
Recommended Animal Model Humanized mice expressing MRGPRX4 in sensory neurons.[2][6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol provides a method for preparing a stock solution and a working solution of this compound suitable for intraperitoneal or oral administration in mice.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 25 mg/mL):

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in DMSO to achieve a concentration of 25 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation (e.g., 2.5 mg/mL):

    • To prepare 1 mL of a 2.5 mg/mL working solution, sequentially add the following reagents to a sterile microcentrifuge tube:

      • 100 µL of 25 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300. Mix well by vortexing.

      • 50 µL of Tween-80. Mix well by vortexing.

      • 450 µL of sterile saline. Mix well by vortexing.

    • The final concentration of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • This will result in a clear solution or a fine suspension. It is recommended to prepare the working solution fresh on the day of the experiment.

In Vivo Pruritus (Itch) Assay in Mice

This protocol describes the induction and measurement of scratching behavior in mice following the administration of this compound.

Animal Model:

  • Humanized mice expressing human MRGPRX4 in sensory neurons are the ideal model.[2][6]

  • If humanized mice are not available, standard mouse strains such as C57BL/6 or BALB/c can be used, although the response may be less robust as they do not endogenously express MRGPRX4.

Procedure:

  • Acclimatization:

    • Allow the mice to acclimate to the experimental room for at least 1 hour before the experiment.

    • Place each mouse in an individual observation chamber.

  • Administration of this compound:

    • Administer the prepared this compound working solution via the desired route. For itch studies, intradermal (i.d.) or subcutaneous (s.c.) injection at the nape of the neck is common.[4][7]

    • A typical injection volume for i.d. or s.c. administration is 20-50 µL.

    • A vehicle control group (receiving the solvent mixture without this compound) must be included.

  • Behavioral Observation and Quantification:

    • Immediately after injection, begin video recording the mice for a period of 30-60 minutes.

    • An observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site.

    • A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution prep_stock->prep_working administer Administer this compound (or Vehicle) prep_working->administer acclimate Acclimatize Mice acclimate->administer observe Record Scratching Behavior administer->observe quantify Quantify Scratching Bouts observe->quantify analyze Statistical Analysis quantify->analyze

Caption: Experimental workflow for in vivo itch assay using this compound.

Concluding Remarks

This compound is a critical pharmacological tool for probing the function of MRGPRX4 in vivo. The protocols outlined above provide a framework for conducting studies on MRGPRX4-mediated pruritus. Researchers should optimize these protocols for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare. The use of humanized mouse models is highly recommended to obtain the most clinically relevant data.

References

Application Notes and Protocols for PRMT5 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Target Specificity: MS47134 is an MRGPRX4 Agonist, Not a PRMT5 Inhibitor

Initial research indicates a potential misidentification of the molecular target for this compound. Current scientific literature consistently characterizes this compound as a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4), with an EC50 value of approximately 149 nM.[1][2] Its activity is associated with research into pain, itch, and mast cell-mediated hypersensitivity.[1][2] There is no substantial evidence in the reviewed literature to suggest that this compound directly inhibits Protein Arginine Methyltransferase 5 (PRMT5).

Therefore, these application notes will focus on established, potent, and selective PRMT5 inhibitors commonly utilized in cell-based assays: GSK3326595 (EPZ015938) , JNJ-64619178 (Onametostat) , and MRTX1719 . These notes provide recommended concentration ranges, detailed experimental protocols, and data presentation guidelines for researchers studying PRMT5 function in a cellular context.

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[3][4] Dysregulation of PRMT5 activity is implicated in numerous cancers, making it a significant therapeutic target.[3][5][6][7] PRMT5 inhibitors are valuable tools for investigating its biological functions and for preclinical evaluation of its therapeutic potential.

Key PRMT5 Inhibitors and Cellular Potency

The selection of an appropriate concentration range is critical for successful cell-based assays. The following table summarizes the cellular potency of three widely used PRMT5 inhibitors across different cancer cell lines. It is always recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

InhibitorCell LineAssay TypeIC50/GI50/EC50Reference
GSK3326595 Z-138 (Mantle Cell Lymphoma)Growth Inhibition~20 nM[8]
MCF-7 (Breast Cancer)Growth Inhibition~50 nM[8]
A375 (Melanoma)ApoptosisEffective at 0-4 µM[9]
Breast Cancer CellsCell ViabilityEffective at 0.5 µM[10]
JNJ-64619178 NCI-H1048 (Lung Cancer)Proliferation (MTT)~1.9 nM (GI50)[11]
A427 (Lung Cancer)Proliferation (MTT)~0.4 nM (GI50)[11]
A549 (Lung Cancer)SDMA Reduction~0.25 nM (IC50)[12]
NCI-H520 (Lung Cancer)Proliferation (MTT)~1.0 nM (GI50)[11]
MRTX1719 HCT116 (MTAP-deleted)Viability (10-day)12 nM (IC50)[13]
HCT116 (MTAP-wildtype)Viability (10-day)890 nM (IC50)[13]
HCT116 (MTAP-deleted)SDMA Inhibition8 nM (IC50)[13]
HCT116 (MTAP-wildtype)SDMA Inhibition653 nM (IC50)[13]

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay (MTT/MTS-Based)

This protocol is designed to assess the effect of PRMT5 inhibitors on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14][15] Incubate overnight (or until cells are well-attached) at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[14] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose (<0.1%).

  • Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a desired time period, typically 72 to 144 hours, depending on the cell line's doubling time and the specific inhibitor's mechanism.[14]

  • MTT/MTS Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[14]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3] Afterwards, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[14][16]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

G Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_inhibitor Add Inhibitor to Wells overnight_incubation->add_inhibitor prepare_inhibitor Prepare Serial Dilutions of PRMT5 Inhibitor prepare_inhibitor->add_inhibitor incubate_72h Incubate for 72-144h add_inhibitor->incubate_72h add_mts Add MTS/MTT Reagent incubate_72h->add_mts incubate_reagent Incubate for 1-4h add_mts->incubate_reagent read_absorbance Read Absorbance incubate_reagent->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability upon PRMT5 inhibitor treatment.
Protocol 2: Western Blotting for PRMT5 Target Engagement

This protocol assesses PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (SDMA), a direct pharmacodynamic biomarker of PRMT5 activity. A reduction in global SDMA levels indicates successful target engagement by the inhibitor.

Materials:

  • Cell lysates from inhibitor-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-pan-SDMA (e.g., SYM11 or SYM10)[17]

    • Anti-PRMT5

    • Loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Digital imager or X-ray film

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC50) and for different time points (e.g., 24, 48, 72 hours). Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-pan-SDMA antibody (and other primary antibodies) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.[14]

  • Analysis: Quantify the band intensities for SDMA and normalize them to the loading control. A dose- and time-dependent decrease in the SDMA signal indicates effective PRMT5 inhibition.[18]

G PRMT5 Signaling and Inhibition cluster_pathway PRMT5 Catalytic Cycle cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Cellular Effects PRMT5 PRMT5/MEP50 Complex SDMA Symmetrically Dimethylated Substrate (SDMA) PRMT5->SDMA Methylation Splicing Altered RNA Splicing PRMT5->Splicing Regulates Transcription Transcriptional Dysregulation PRMT5->Transcription Regulates Substrate Protein Substrate (e.g., Histones, SmD3) Substrate->PRMT5 Binding SDMA->Splicing SDMA->Transcription Inhibitor PRMT5 Inhibitor (e.g., GSK3326595) Inhibitor->PRMT5 Inhibition Apoptosis Induction of Apoptosis Inhibitor->Apoptosis Proliferation Decreased Cell Proliferation Inhibitor->Proliferation

Caption: PRMT5 signaling pathway and the effects of its inhibition on cellular processes.

References

Application Note: Preparation of MS47134 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

MS47134 is a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4)[1][2][3]. As an agonist, this compound activates the MRGPRX4 receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor, which are implicated in pain, itch, and mast cell-mediated hypersensitivity[1][2]. Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent capable of dissolving many water-insoluble compounds and is a suitable solvent for this compound[1][4]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₉NO₃[1]
Molecular Weight 355.47 g/mol [1]
Appearance White to off-white/beige powder[1]
Purity ≥98% (HPLC)
Solubility in DMSO Up to 100 mg/mL (281.32 mM). Note: Ultrasonication may be required. A lower concentration of 2 mg/mL is also reported as resulting in a clear solution.[1]
Storage of Solid -20°C for 3 years; 4°C for 2 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
EC₅₀ for MRGPRX4 149 nM[1][2][3]

Experimental Protocol

This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO), preferably newly opened[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.55 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 35.55 mg of powder.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the solution is not clear, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear[1]. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.

  • Aliquoting and Storage:

    • Once a clear solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].

  • Working Solution Preparation: When needed for an experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.

Safety Precautions
  • This compound is for research use only. The toxicological properties have not been fully investigated. Handle with care.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin[4]. Always wear appropriate PPE, including gloves and safety glasses, when handling DMSO and solutions containing it.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

Visualization of Signaling Pathway and Workflow

Below are diagrams illustrating the signaling pathway of this compound and the experimental workflow for preparing the stock solution.

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 binds & activates Gq Gq protein MRGPRX4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Itch, Pain Sensation) Ca_release->Downstream PKC->Downstream

References

Application Notes and Protocols for MS47134 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1] This receptor is implicated in the sensations of pain and itch, as well as in mast cell-mediated hypersensitivity reactions.[1] As a research tool, this compound allows for the investigation of MRGPRX4's role in these physiological and pathological processes. These application notes provide detailed protocols for the preparation and administration of this compound in mouse models, based on commercially available formulation guidelines. It is important to note that while formulation guidance is available, specific in vivo dosage and efficacy data for this compound in peer-reviewed literature is limited. Therefore, researchers should consider the following protocols as a starting point and perform dose-finding studies to determine the optimal concentration for their specific experimental needs.

Data Presentation

This compound In Vitro Activity
ParameterValueSource
TargetMRGPRX4[1]
ActivityAgonist[1]
EC50149 nM[1]
Recommended Formulations for In Vivo Administration
ProtocolSolvent CompositionSolubilitySolution TypeRecommended Route
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.03 mM)Clear SolutionIntraperitoneal (IP), Oral (PO)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.03 mM)Clear SolutionIntraperitoneal (IP), Oral (PO)
310% DMSO, 90% Corn Oil2.5 mg/mL (7.03 mM)SuspensionIntraperitoneal (IP), Oral (PO)

Data sourced from MedchemExpress.[1]

Experimental Protocols

Preparation of this compound Administration Solutions

Protocol 1: Clear Solution

This protocol yields a clear solution suitable for intraperitoneal or oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

  • In a sterile tube, add the following solvents in sequential order, vortexing after each addition to ensure complete mixing:

    • 400 µL of PEG300

    • 100 µL of the this compound DMSO stock solution

    • 50 µL of Tween-80

  • Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL.

  • Vortex the final solution thoroughly. The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1] It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 2: Suspension in Corn Oil

This protocol yields a suspension suitable for intraperitoneal or oral administration.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

  • Ultrasonic bath (recommended)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 900 µL of corn oil.

  • Add 100 µL of the this compound DMSO stock solution to the corn oil.

  • Vortex the mixture vigorously to create a uniform suspension.

  • For a more homogenous suspension, sonicate the mixture in an ultrasonic bath.[1] This working solution should be prepared fresh daily and vortexed immediately before each administration to ensure uniform distribution of the compound.

In Vivo Administration Protocols in Mouse Models

General Considerations:

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • The choice of administration route (intraperitoneal vs. oral gavage) may depend on the experimental design and the desired pharmacokinetic profile.[2][3]

  • The following protocols are generalized. The exact volume and concentration of this compound should be determined by the researcher based on the desired dosage (mg/kg) and the specific mouse model.

Protocol 3: Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution (clear or suspension)

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Mouse restraint device (optional)

Procedure:

  • Accurately weigh the mouse to determine the correct injection volume.

  • If using a suspension, vortex the solution immediately before drawing it into the syringe.

  • Restrain the mouse securely.

  • Lift the mouse's hindquarters and tilt it slightly downwards.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly and smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Protocol 4: Oral (PO) Gavage

Materials:

  • Prepared this compound solution (clear or suspension)

  • Sterile oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringe compatible with the gavage needle

Procedure:

  • Accurately weigh the mouse.

  • If using a suspension, vortex the solution immediately before filling the syringe.

  • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

  • Advance the needle slowly and without force until it reaches the stomach. The appropriate depth can be pre-measured against the mouse's body (from the tip of the nose to the last rib).

  • Administer the this compound solution.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathway and Experimental Workflow

MRGPRX4 Signaling Pathway

This compound acts as an agonist at the MRGPRX4 receptor, which is a G-protein coupled receptor (GPCR). Upon binding of this compound, MRGPRX4 couples to Gq-family G proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event that can be measured in vitro using assays like the FLIPR Ca2+ assay.[4] This signaling cascade in sensory neurons is believed to contribute to the sensations of itch and pain.

MRGPRX4_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq Protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Neuronal Activation, Itch, Pain) Ca_release->Cellular_Response

Caption: MRGPRX4 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo experiments with this compound in mouse models of pain or itch.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation Select Formulation (Clear Solution or Suspension) Preparation Prepare this compound Solution Formulation->Preparation Administration Administer this compound (IP or PO) Preparation->Administration Animal_Model Select Mouse Model (e.g., Pain, Itch) Dose_Finding Perform Dose-Finding Study Animal_Model->Dose_Finding Dose_Finding->Administration Behavioral_Testing Conduct Behavioral Testing Administration->Behavioral_Testing Data_Collection Collect and Record Data Behavioral_Testing->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General workflow for in vivo experiments with this compound.

References

Application Notes and Protocols for MS47134 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification on the Mechanism of Action of MS47134

Initial understanding suggested this compound acts as a selective estrogen receptor degrader (SERD). However, current scientific literature definitively identifies this compound not as a SERD, but as a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4)[1]. This fundamental difference in its mechanism of action is crucial for its application in experimental settings. Therefore, these application notes and protocols will focus on the correct use of this compound as an MRGPRX4 agonist in calcium imaging experiments.

Introduction

This compound is a small molecule agonist of MRGPRX4, a G-protein-coupled receptor (GPCR) primarily expressed in sensory neurons and implicated in itch, pain, and mast cell-mediated hypersensitivity[1][2]. Activation of MRGPRX4 by agonists like this compound leads to the coupling of Gαq proteins, which in turn stimulates phospholipase C (PLC) and subsequently mobilizes intracellular calcium (Ca²⁺)[3][4]. This robust increase in intracellular Ca²⁺ makes calcium imaging a primary method for studying MRGPRX4 activation and the effects of its agonists.

These notes provide detailed protocols for utilizing this compound in calcium imaging experiments, aimed at researchers in drug discovery, pharmacology, and cell signaling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound as an MRGPRX4 agonist.

ParameterValueAssay ConditionReference
EC₅₀ 149 nMFLIPR Ca²⁺ assay[1]
Selectivity 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channelNot specified[1]

Signaling Pathway

Activation of MRGPRX4 by this compound initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

MRGPRX4_Signaling This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Gq Gαq MRGPRX4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto release

Caption: MRGPRX4 signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay using a Fluorescent Plate Reader (e.g., FLIPR)

This protocol is designed for high-throughput screening of MRGPRX4 activation in a cell line stably expressing the receptor.

Materials:

  • HEK293 cells stably expressing human MRGPRX4

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed MRGPRX4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 0.001 nM to 10 µM to determine the EC₅₀.

    • Include a vehicle control (e.g., DMSO in assay buffer).

  • Calcium Flux Measurement:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm, emission at 520 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • The instrument will then automatically add the this compound dilutions to the cell plate.

    • Continue recording the fluorescence for at least 3 minutes to capture the peak calcium response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum agonist concentration.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating Seed MRGPRX4-expressing cells in 384-well plate Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading FLIPR_Setup Place plates in fluorescent plate reader Dye_Loading->FLIPR_Setup Compound_Prep Prepare serial dilutions of this compound Compound_Addition Automated addition of This compound Compound_Prep->Compound_Addition Baseline Establish baseline fluorescence FLIPR_Setup->Baseline Baseline->Compound_Addition Measurement Record fluorescence change over time Compound_Addition->Measurement Data_Processing Calculate ΔF and normalize response Measurement->Data_Processing Dose_Response Plot dose-response curve Data_Processing->Dose_Response EC50_Calc Determine EC₅₀ Dose_Response->EC50_Calc

Caption: Experimental workflow for in vitro calcium imaging.

Protocol 2: Single-Cell Calcium Imaging using Fluorescence Microscopy

This protocol allows for the detailed analysis of calcium dynamics in individual cells.

Materials:

  • Cells expressing MRGPRX4 plated on glass-bottom dishes or coverslips

  • Assay buffer (as in Protocol 1)

  • Calcium-sensitive dye (e.g., Fura-2 AM for ratiometric imaging)

  • This compound stock solution

  • Inverted fluorescence microscope equipped with a fast-switching light source, filter sets for the chosen dye, and a sensitive camera.

  • Perfusion system for solution exchange.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes and allow them to adhere.

    • Load the cells with a calcium-sensitive dye as described in Protocol 1. For ratiometric imaging with Fura-2 AM, incubate for 30-45 minutes at room temperature.

  • Microscopy Setup:

    • Mount the dish on the microscope stage and continuously perfuse with assay buffer.

    • Identify a field of view with healthy cells.

  • Image Acquisition:

    • For Fura-2, acquire images by alternating excitation at 340 nm and 380 nm, while collecting emission at ~510 nm.

    • Record baseline images for 1-2 minutes.

  • Compound Application:

    • Switch the perfusion to a solution containing the desired concentration of this compound.

    • Continue image acquisition for several minutes to observe the full calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀ for Fura-2).

    • The ratio is proportional to the intracellular calcium concentration.

    • Analyze the kinetics of the calcium transient, including the peak amplitude, time to peak, and decay rate for individual cells.

Troubleshooting

ProblemPossible CauseSolution
No or weak calcium signal - Low receptor expression- Inactive compound- Cell health issues- Inefficient dye loading- Verify receptor expression (e.g., by qPCR or western blot)- Use a fresh dilution of this compound- Ensure cells are healthy and not over-confluent- Optimize dye loading time and concentration
High background fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Wash cells thoroughly after dye loading- Use a buffer with a quencher or a dye with better signal-to-noise ratio
Variability between wells/cells - Uneven cell seeding- Inconsistent dye loading- Edge effects in the plate- Optimize cell seeding protocol for uniformity- Ensure consistent dye loading across the plate- Avoid using the outermost wells of the plate

Conclusion

This compound is a valuable tool for investigating the function of MRGPRX4. The protocols outlined here provide a framework for utilizing this compound in calcium imaging experiments to characterize its agonistic activity and to study the downstream signaling of MRGPRX4. It is imperative to acknowledge the correct mechanism of action of this compound as an MRGPRX4 agonist to ensure the appropriate design and interpretation of these experiments.

References

Application Notes and Protocols: FLIPR Ca2+ Assay for the Characterization of MS47134, a MRGPRX4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorometric Imaging Plate Reader (FLIPR) system is a well-established high-throughput screening platform for monitoring intracellular calcium ([Ca2+]) mobilization, a critical second messenger in many cellular signaling pathways.[1][2][3] This application note provides a detailed protocol for utilizing the FLIPR Ca2+ assay to characterize the activity of MS47134, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[4] MRGPRX4 is implicated in pain, itch, and mast cell-mediated hypersensitivity, making it a significant target for drug discovery.[4]

The assay principle relies on the use of a calcium-sensitive fluorescent dye that is loaded into cells.[5][6] Upon activation of MRGPRX4 by this compound, a signaling cascade is initiated, leading to an increase in intracellular Ca2+. This increase in Ca2+ is detected by the fluorescent dye, resulting in a measurable increase in fluorescence intensity, which is captured in real-time by the FLIPR instrument.[1][5] The FLIPR Calcium Assay Kits provide a streamlined "mix-and-read" protocol, eliminating the need for wash steps and making it amenable to high-throughput screening.[7][8][9]

Signaling Pathway of this compound at the MRGPRX4 Receptor

This compound acts as an agonist at the MRGPRX4 receptor, a Gq-coupled GPCR.[10][11] Binding of this compound to MRGPRX4 activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This rapid increase in cytosolic Ca2+ is the signal detected in the FLIPR assay.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds Gq Gq MRGPRX4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca2+ Release Ca_increase [Ca2+]i Increase Ca_release->Ca_increase Fluorescence Fluorescence Increase Ca_increase->Fluorescence IP3R->Ca_release Induces

Caption: this compound-induced MRGPRX4 signaling pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific FLIPR instrument used.

Materials
  • Cells: A cell line stably or transiently expressing human MRGPRX4 (e.g., HEK293, CHO).

  • Compound: this compound (MedChemExpress, HY-139336 or equivalent).[4]

  • Assay Kit: FLIPR Calcium 6 Assay Kit (Molecular Devices, R8190 or equivalent).[12] Other FLIPR Calcium Assay Kits (e.g., Calcium 4, 5) can also be used, but protocol adjustments may be necessary.[6][7]

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Compound Plates: Polypropylene 96-well or 384-well plates.

  • Reagents:

    • Cell culture medium (e.g., DMEM, EMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Dimethyl sulfoxide (B87167) (DMSO)

Equipment
  • FLIPR Tetra or FLIPR Penta High-Throughput Cellular Screening System (Molecular Devices).

  • Cell culture incubator (37°C, 5% CO2).

  • Laminar flow hood.

  • Multichannel pipette or automated liquid handler.

  • Centrifuge.

  • Plate reader for cell viability/counting (optional).

Experimental Workflow

G A 1. Cell Plating Seed MRGPRX4-expressing cells in microplates and incubate overnight. C 3. Prepare Loading Buffer Reconstitute FLIPR Calcium Assay Kit components in assay buffer. A->C B 2. Prepare Compound Plate Perform serial dilutions of this compound in assay buffer. E 5. FLIPR Assay Place cell and compound plates into the FLIPR. Initiate the assay to measure fluorescence. B->E D 4. Dye Loading Add loading buffer to the cell plate and incubate for 1-2 hours. C->D D->E F 6. Data Analysis Calculate dose-response curves and determine EC50 values. E->F

Caption: FLIPR Ca2+ assay workflow.

Step-by-Step Procedure

Day 1: Cell Plating

  • Harvest and count the MRGPRX4-expressing cells.

  • Seed the cells into black-walled, clear-bottom microplates at a density optimized for your cell line (e.g., 20,000-50,000 cells per well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Assay

  • Prepare Compound Plate:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations. A typical concentration range for an EC50 determination would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control if available.

  • Prepare Loading Buffer:

    • Equilibrate the FLIPR Calcium Assay Kit components to room temperature.

    • Reconstitute the dye component with the provided buffer or HBSS with 20 mM HEPES according to the kit instructions. Ensure the dye is completely dissolved.

  • Dye Loading:

    • Remove the cell plates from the incubator.

    • Add an equal volume of the prepared loading buffer to each well of the cell plate.

    • Incubate the plate for 1-2 hours at 37°C, 5% CO2, protected from light.

  • FLIPR Assay:

    • Turn on the FLIPR instrument and allow it to warm up.

    • Place the cell plate and the compound plate into the appropriate stages of the FLIPR.

    • Set up the experimental protocol in the software, defining the baseline reading time, compound addition, and post-addition reading time. A typical protocol would involve a 10-20 second baseline reading, followed by the addition of this compound, and then a continuous reading for 2-3 minutes to capture the calcium flux.

    • Initiate the assay. The instrument will add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence kinetics.

Data Presentation and Analysis

The data from the FLIPR instrument is a kinetic trace of fluorescence intensity over time for each well. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

Example Data Table
This compound Conc. (nM)Peak Fluorescence (RFU)Baseline Fluorescence (RFU)Response (ΔRFU)% of Max Response
0 (Vehicle)15001450500
125001480102015
1045001500300045
5070001490551083
100820015106690100
200830015006800101
500835014906860102
1000840015206880103
Data Analysis
  • For each concentration of this compound, calculate the average response.

  • Normalize the data by expressing the response at each concentration as a percentage of the maximum response.

  • Plot the normalized response versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response. The reported EC50 for this compound is 149 nM.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete dye reconstitution, autofluorescence from compounds or media.Ensure the dye is fully dissolved. Use serum-free media for the assay. Check for compound autofluorescence.
Low signal window Low receptor expression, poor cell health, incorrect dye loading.Use a cell line with higher receptor expression. Ensure cells are healthy and not over-confluent. Optimize dye loading time and temperature.
High well-to-well variability Inconsistent cell seeding, pipetting errors, edge effects.Ensure uniform cell seeding. Use calibrated pipettes or automated liquid handlers. Avoid using the outer wells of the plate.
Response in vehicle control wells DMSO sensitivity of cells.Lower the final DMSO concentration to <0.5%.

Conclusion

The FLIPR Ca2+ assay is a robust and high-throughput method for characterizing the activity of compounds targeting Gq-coupled receptors like MRGPRX4. This application note provides a comprehensive protocol for using this compound to elicit a calcium response in MRGPRX4-expressing cells, enabling the determination of its potency. The detailed steps and troubleshooting guide will assist researchers in successfully implementing this assay for their drug discovery programs.

References

Application Notes and Protocols for MS47134-Induced Itch Behavior in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4)[1][2]. MRGPRX4 is a key receptor implicated in non-histaminergic itch, making this compound a valuable pharmacological tool for studying the mechanisms of pruritus and for the preclinical evaluation of anti-itch therapeutics[1][2]. These application notes provide detailed protocols for utilizing this compound to induce a consistent and quantifiable itch-like behavior in animal models, particularly mice.

Mechanism of Action

This compound selectively binds to and activates MRGPRX4, a Gq-protein coupled receptor expressed in sensory neurons[1][2]. Activation of MRGPRX4 by this compound initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from intracellular stores, leading to neuronal depolarization and the transmission of the itch signal.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
Target MRGPRX4[1]
EC50 149 nM[1]
Assay FLIPR Ca2+ assay[1]
Illustrative In Vivo Dose-Response of this compound-Induced Scratching Behavior

Note: The following data is illustrative and intended to serve as a template. Researchers should determine the optimal dose-response curve for their specific experimental conditions.

Dose of this compound (µ g/site )Mean Number of Scratches (± SEM) in 30 min
Vehicle Control5 ± 2
1025 ± 5
3078 ± 12
100155 ± 20
Illustrative Time-Course of this compound-Induced Scratching Behavior

Note: The following data is illustrative and intended to serve as a template. The time course may vary based on the animal model and experimental parameters.

Time Post-Injection (minutes)Mean Number of Scratches (± SEM) per 5 min
0-545 ± 8
5-1060 ± 10
10-1535 ± 6
15-2010 ± 3
20-255 ± 2
25-302 ± 1

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. This stock solution can be stored at -20°C for future use.

  • Prepare the vehicle solution. A commonly used vehicle for subcutaneous injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the final injection solution. On the day of the experiment, dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, add 40 µL of the 25 mg/mL stock solution to 960 µL of the vehicle.

  • Ensure complete dissolution. Vortex the solution thoroughly. If precipitation is observed, gentle warming or sonication can be used to aid dissolution. The final solution should be clear.

Induction and Measurement of Itch Behavior in Mice

Animals:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used. Other strains may also be suitable.

  • Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

Procedure:

  • Habituation: On the day of the experiment, place the mice individually into observation chambers (e.g., clear plexiglass cylinders) and allow them to acclimate for at least 30 minutes.

  • Injection:

    • Gently restrain the mouse.

    • Administer a subcutaneous (s.c.) injection of the prepared this compound solution or vehicle control into the nape of the neck. A typical injection volume is 50 µL.

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to its observation chamber.

    • Record the animal's behavior for a period of 30-60 minutes using a video camera positioned to have a clear view of the animal.

  • Data Analysis:

    • A trained observer, blind to the experimental groups, should analyze the video recordings.

    • Count the number of scratching bouts directed towards the injection site with the hind paws. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

    • Quantify the total number of scratches within the observation period. For time-course analysis, quantify the number of scratches in 5-minute intervals.

Visualizations

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq-protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation Leads to Itch_Sensation Itch Sensation Neuronal_Activation->Itch_Sensation Results in

Caption: Signaling pathway of this compound-induced itch.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Injection Solution inject Subcutaneous Injection (Nape of the Neck) prep_solution->inject prep_vehicle Prepare Vehicle Control prep_vehicle->inject acclimatize Acclimatize Mice (30 min) acclimatize->inject record Video Record Behavior (30-60 min) inject->record observe Blind Observation of Video Recordings record->observe quantify Quantify Scratching Bouts observe->quantify analyze Statistical Analysis quantify->analyze

Caption: Workflow for this compound-induced itch behavior assay.

References

Application Notes and Protocols for MS47134 in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1] Emerging research has identified the MRGPR family of receptors as key players in sensory perception, including itch and pain.[2][3] MRGPRX4, in particular, is expressed in a subset of human dorsal root ganglia (DRG) neurons, suggesting a role in nociception.[4] As a selective agonist, this compound serves as a critical tool for elucidating the physiological functions of MRGPRX4 in pain signaling and for exploring its potential as a therapeutic target. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in preclinical pain research models.

Mechanism of Action

This compound acts as a potent agonist at the MRGPRX4 receptor with an EC50 value of 149 nM.[1] MRGPRX4 is a G-protein coupled receptor that primarily signals through the Gαq pathway.[2][4] Upon binding of this compound, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic Ca2+ concentration.[4] This calcium influx in sensory neurons can lead to neuronal depolarization and the transmission of sensory signals.

Signaling Pathway of this compound-induced MRGPRX4 Activation

MS47134_Signaling_Pathway cluster_cell Sensory Neuron This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gαq MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Neuronal_Activation Neuronal Activation & Signal Propagation Ca_release->Neuronal_Activation Leads to

Caption: Signaling pathway of this compound-induced MRGPRX4 activation.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the specific effects of this compound in preclinical models of pain. The tables below are provided as templates for researchers to populate with their own data when conducting studies based on the protocols provided.

Table 1: Effect of this compound in an Acute Inflammatory Pain Model (e.g., Formalin Test)

Animal ModelTreatment GroupDose (mg/kg)Route of Admin.Phase I Licking Time (s)Phase II Licking Time (s)
Mouse/RatVehicle Control-i.p./p.o.DataData
Mouse/RatThis compoundDose 1i.p./p.o.DataData
Mouse/RatThis compoundDose 2i.p./p.o.DataData
Mouse/RatThis compoundDose 3i.p./p.o.DataData

Table 2: Effect of this compound in a Chronic Inflammatory Pain Model (e.g., CFA-induced Mechanical Allodynia)

Animal ModelTreatment GroupDose (mg/kg)Route of Admin.Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-treatment
Mouse/RatVehicle Control-i.p./p.o.DataData
Mouse/RatThis compoundDose 1i.p./p.o.DataData
Mouse/RatThis compoundDose 2i.p./p.o.DataData
Mouse/RatThis compoundDose 3i.p./p.o.DataData

Table 3: Effect of this compound in a Neuropathic Pain Model (e.g., Spinal Nerve Ligation - Mechanical Allodynia)

Animal ModelTreatment GroupDose (mg/kg)Route of Admin.Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-treatment
RatSham Control-i.p./p.o.DataData
RatSNL + Vehicle-i.p./p.o.DataData
RatSNL + this compoundDose 1i.p./p.o.DataData
RatSNL + this compoundDose 2i.p./p.o.DataData

Experimental Protocols

The following are detailed, proposed protocols for evaluating the effects of this compound in common preclinical pain models. These are based on standard methodologies and should be adapted to specific laboratory conditions and ethical guidelines.

General Preparation of this compound for In Vivo Administration

A suspended solution of this compound can be prepared for oral or intraperitoneal injection.[1] For example, to prepare a 2.5 mg/mL solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach a final volume of 1 mL.[1]

Protocol 1: Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model for assessing acute and persistent pain.[5][6] It produces a biphasic nociceptive response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-50 minutes).[5]

Materials:

  • This compound solution

  • Vehicle control solution

  • 5% formalin solution in saline

  • Observation chambers with mirrors

  • Stopwatches

Procedure:

  • Acclimate mice or rats to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, 30 minutes prior to formalin injection).

  • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the animal back into the observation chamber and start the stopwatch.

  • Record the cumulative time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-50 minutes) post-formalin injection.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

CFA injection induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.[7][8]

Materials:

  • This compound solution

  • Vehicle control solution

  • Complete Freund's Adjuvant (CFA)

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

  • Assess baseline mechanical and thermal sensitivity of the animals.

  • Induce inflammation by injecting 50-100 µL of CFA into the plantar surface of the right hind paw.

  • Monitor the development of inflammation and pain hypersensitivity over the next 24-48 hours.

  • Once significant mechanical allodynia and/or thermal hyperalgesia is established, administer this compound or vehicle control.

  • Assess mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using a plantar test apparatus at various time points post-drug administration (e.g., 30, 60, 120 minutes).

Protocol 3: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used model of neuropathic pain that mimics some of the symptoms of nerve injury in humans.[9][10]

Materials:

  • This compound solution

  • Vehicle control solution

  • Surgical instruments for SNL surgery

  • Von Frey filaments

Procedure:

  • Perform SNL surgery on anesthetized rats by ligating the L5 and L6 spinal nerves.[9] Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors, such as mechanical allodynia, will develop.

  • Establish a baseline paw withdrawal threshold using von Frey filaments.

  • Administer this compound or vehicle control.

  • Measure the paw withdrawal threshold at multiple time points after drug administration to assess the anti-allodynic effects of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Preclinical Pain Model Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., von Frey, Plantar Test) Animal_Acclimation->Baseline_Testing Pain_Induction Pain Model Induction (e.g., Formalin, CFA, SNL) Baseline_Testing->Pain_Induction Drug_Administration This compound / Vehicle Administration Pain_Induction->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Interpretation Post_Treatment_Testing->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of MRGPRX4 in pain pathways. The provided protocols offer a framework for researchers to explore the potential analgesic or algesic effects of this compound in various preclinical pain models. Given the current absence of published in vivo pain data for this compound, systematic studies are required to fully characterize its pharmacological profile and to validate MRGPRX4 as a novel target for pain therapeutics. Researchers are encouraged to use the provided templates to structure their data and to adapt the experimental protocols to their specific research questions.

References

Application Notes and Protocols for MS47134 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of the MS47134 compound in a laboratory setting. The included protocols and data are intended to ensure experimental success and reproducibility.

Compound Information

This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3] It is a valuable tool for investigating the roles of MRGPRX4 in physiological and pathological processes such as pain, itch, and mast cell-mediated hypersensitivity.[1][2]

PropertyValue
Molecular Formula C₂₂H₂₉NO₃
Molecular Weight 355.47 g/mol [1][3]
Appearance White to off-white solid[1]
Purity ≥99%
Primary Target MRGPRX4
EC₅₀ 149 nM[1][2][3]

Proper Storage and Handling

Proper storage of this compound is critical to maintain its stability and activity.

Storage Conditions
FormStorage TemperatureShelf Life
Solid Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Hygroscopic Nature: The compound is soluble in DMSO; however, the solubility can be significantly impacted by hygroscopic DMSO.[1] It is crucial to use newly opened, anhydrous DMSO for the preparation of stock solutions.[1]

Preparation of Stock and Working Solutions

Stock Solution Preparation (In Vitro)

The recommended solvent for preparing stock solutions for in vitro experiments is Dimethyl Sulfoxide (DMSO).

ConcentrationSolventSolubility
100 mg/mL DMSO281.32 mM

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add 2.813 mL of fresh, anhydrous DMSO to 10 mg of this compound.

  • If necessary, use sonication to ensure the compound is fully dissolved.[1]

  • Aliquot the stock solution into single-use vials and store at -80°C.

Working Solution Preparation (In Vivo)

For in vivo experiments, the preparation of the working solution will depend on the route of administration. It is recommended to prepare fresh solutions for each experiment.[1]

Protocol 1: Aqueous Formulation (Clear Solution)

This formulation is suitable for intravenous or intraperitoneal administration.

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
Solubility ≥ 2.5 mg/mL (7.03 mM) [1]

Preparation Steps:

  • Start with the required volume of the DMSO stock solution.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add saline to reach the final volume and mix.

Protocol 2: SBE-β-CD Formulation (Clear Solution)

This formulation is an alternative for achieving a clear aqueous solution.

ComponentPercentage
DMSO10%
20% SBE-β-CD in Saline90%
Solubility ≥ 2.5 mg/mL (7.03 mM) [1]

Preparation Steps:

  • Prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline.

  • Add the DMSO stock solution to the SBE-β-CD solution and mix.

Protocol 3: Corn Oil Suspension (Suspended Solution)

This formulation is suitable for oral or intraperitoneal administration.

ComponentPercentage
DMSO10%
Corn Oil90%
Solubility 2.5 mg/mL (7.03 mM) [1]

Preparation Steps:

  • Add the DMSO stock solution to the corn oil.

  • Use sonication to create a uniform suspension.[1]

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR Assay)

This protocol is designed to measure the agonist activity of this compound on MRGPRX4-expressing cells by detecting changes in intracellular calcium levels.[1][4]

G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_treatment Compound Treatment & Measurement cluster_analysis Data Analysis seed Seed MRGPRX4-expressing cells in a 96-well plate incubate Incubate cells (e.g., 24h) seed->incubate load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate->load incubate_dye Incubate in the dark (e.g., 1h at 37°C, 20 min at RT) load->incubate_dye measure Measure fluorescence using FLIPR instrument incubate_dye->measure prepare_cpd Prepare serial dilutions of this compound add_cpd Add this compound to cells prepare_cpd->add_cpd analyze Analyze fluorescence data to determine EC₅₀ value measure->analyze add_cpd->measure G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_collection Supernatant Collection cluster_assay Enzyme Assay seed Seed LAD2 human mast cells in a 96-well plate incubate Incubate cells seed->incubate add_cpd Add this compound to cells incubate->add_cpd prepare_cpd Prepare dilutions of this compound prepare_cpd->add_cpd incubate_cpd Incubate (e.g., 30 min at 37°C) add_cpd->incubate_cpd centrifuge Centrifuge plate to pellet cells incubate_cpd->centrifuge collect Collect supernatant centrifuge->collect add_substrate Add β-hexosaminidase substrate collect->add_substrate incubate_substrate Incubate to allow color development add_substrate->incubate_substrate stop_reaction Add stop solution incubate_substrate->stop_reaction read_abs Read absorbance stop_reaction->read_abs G cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers This compound This compound This compound->MRGPRX4 Binds

References

Troubleshooting & Optimization

MS47134 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of MS47134. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3] It is a valuable tool for research in areas such as pain, itch, and mast cell-mediated hypersensitivity.[1][2][4]

Q2: What is the primary solvent for dissolving this compound for in vitro studies?

A2: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][5] It is advised to use newly opened, anhydrous DMSO, as the solvent's hygroscopic nature can negatively affect the solubility of the product.[1][4]

Q3: I'm observing precipitation when preparing my this compound solution. What should I do?

A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be employed to help dissolve the compound.[1][4] Ensure your DMSO is of high quality and not hydrated.[1][4]

Q4: How should I store this compound solutions?

A4: For optimal stability, store the powder at -20°C for up to 3 years.[1][4] Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1][4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound in DMSO 1. Sub-optimal solvent quality (e.g., hydrated DMSO).2. Insufficient agitation.1. Use fresh, high-purity, anhydrous DMSO.[1][4]2. Use ultrasonication to aid dissolution.[1][4]
Precipitation in Aqueous Buffer This compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause it to crash out of solution.Prepare intermediate dilutions or use a formulation with co-solvents for aqueous-based assays. For cell-based assays, ensure the final DMSO concentration is compatible with your cells.
Inconsistent Experimental Results 1. Incomplete dissolution of the compound.2. Degradation of the compound due to improper storage.3. Use of a suspension versus a clear solution.1. Visually inspect your solution to ensure it is clear before use. If necessary, use sonication.[1]2. Follow recommended storage conditions and avoid multiple freeze-thaw cycles.[1][4]3. Be aware of the formulation used; some in vivo protocols result in a suspension, which may affect bioavailability.[1]

Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations.

In Vitro Solubility
SolventConcentrationNotes
DMSO100 mg/mL (281.32 mM)Requires sonication. Use of new, anhydrous DMSO is recommended.[1][4]
DMSO2 mg/mLResults in a clear solution.[5]
EthanolSoluble[5]
In Vivo Formulations

For in vivo experiments, a stock solution in DMSO is typically prepared first and then diluted into a vehicle containing co-solvents.

ProtocolFormulationAchieved ConcentrationSolution Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.03 mM)Clear Solution[1][4]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.03 mM)Clear Solution[1]
310% DMSO, 90% Corn Oil2.5 mg/mL (7.03 mM)Suspended Solution[1]

Experimental Protocols

Protocol for Preparing an In Vivo Working Solution (Clear Solution)

This protocol is adapted from publicly available data sheets and is intended to yield a clear solution for administration.[1][4]

  • Prepare a DMSO Stock Solution: Accurately weigh the this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to ensure complete dissolution.

  • Prepare the Vehicle: In a separate tube, combine the co-solvents. For a 1 mL final volume using Protocol 1, this would involve mixing 400 µL of PEG300 and 50 µL of Tween-80.

  • Combine and Mix: Add 100 µL of the 25 mg/mL DMSO stock solution to the co-solvent mixture and mix thoroughly.

  • Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix until a homogenous, clear solution is achieved.

  • Administration: It is recommended to use this freshly prepared solution on the same day.

Signaling Pathway and Experimental Workflow

This compound acts as an agonist at the MRGPRX4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by MRGPRX4 activation is through the Gq alpha subunit.

MS47134_Signaling_Pathway This compound This compound (Agonist) MRGPRX4 MRGPRX4 Receptor This compound->MRGPRX4 Binds to G_protein Gq Protein Complex (α, β, γ subunits) MRGPRX4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Itch, Pain Sensation) Ca_release->Downstream PKC->Downstream

Caption: Gq-mediated signaling pathway activated by this compound.

The following workflow outlines a general procedure for preparing this compound for experimental use, taking into account potential solubility issues.

Experimental_Workflow start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO to create Stock Solution start->dissolve check_solubility Is the solution clear? dissolve->check_solubility combine Combine Stock with Vehicle to create Working Solution dissolve->combine sonicate Apply Sonication / Gentle Warming check_solubility->sonicate No prepare_vehicle Prepare Formulation Vehicle (e.g., PEG300, Tween-80, Saline) check_solubility->prepare_vehicle Yes sonicate->check_solubility prepare_vehicle->combine final_check Final Solution Check (Clear vs. Suspension) combine->final_check use_clear Proceed with Experiment (Clear Solution) final_check->use_clear Clear use_suspension Proceed with Experiment (Suspended Solution - Note in Protocol) final_check->use_suspension Suspension end End use_clear->end use_suspension->end

Caption: Recommended workflow for preparing this compound solutions.

References

improving MS47134 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MS47134, with a focus on improving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1] Its primary mechanism of action involves binding to and activating MRGPRX4, which is a key mediator in itch, pain, and mast cell-mediated hypersensitivity reactions.[1][2] Activation of MRGPRX4 by this compound stimulates the Gq signaling pathway, leading to a downstream cellular response.[2][3]

Q2: How should I dissolve and store this compound? A2: For a high-concentration stock solution, dissolve this compound in 100% anhydrous DMSO.[4][5] Solubility in DMSO is reported to be at least 2 mg/mL, with concentrations of 10 mM being readily achievable.[1][4] For long-term stability, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5][6] The solid powder form can be stored at -20°C for up to 3 years.[5][7] Avoid repeated freeze-thaw cycles.[7][8]

Q3: My this compound precipitated after I diluted the DMSO stock in my aqueous cell culture medium. What should I do? A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic molecules.[9][10] First, do not use a solution that has precipitated.[9] To resolve this, try the following:

  • Lower the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Use an intermediate dilution step: Instead of diluting the high-concentration DMSO stock directly into the medium, first create an intermediate dilution in DMSO.[11] Then, add this intermediate stock to the pre-warmed (37°C) aqueous medium while gently vortexing.[11]

  • Increase final DMSO concentration: While aiming for the lowest effective DMSO concentration, a slightly higher percentage (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[9][12]

  • Use a formulation with co-solvents: For in vivo or challenging in vitro experiments, consider using formulation aids as described in the product documentation.[1]

Q4: I suspect my this compound is degrading in my assay medium. How can I investigate this? A4: Compound instability in culture media can be caused by factors like pH, temperature, or enzymatic activity.[8][13] To check for degradation, you can perform a time-course experiment.[9] Prepare your working solution and incubate it under your standard assay conditions (e.g., 37°C, 5% CO₂).[8] At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and test its activity in your assay. A significant decrease in potency over time suggests degradation.[8]

Q5: What is the maximum recommended concentration of DMSO for cell culture experiments? A5: The tolerance to DMSO varies between cell lines.[9] As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines, including sensitive and primary cells.[9]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[9]

  • > 0.5% DMSO: May induce cytotoxic or off-target effects.[9] It is critical to run a vehicle control (media with the same final DMSO concentration but without the compound) to assess the solvent's effect on your specific experimental system.[14]

Troubleshooting Guide

Issue 1: Precipitation in Aqueous Solution
Possible Cause Suggested Solution
Exceeded Aqueous Solubility The final concentration of this compound is too high for the aqueous buffer. Solution: Perform a serial dilution to determine the maximum soluble concentration under your specific experimental conditions.[11]
"Salting Out" Effect Diluting a highly concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.[10] Solution: Prepare an intermediate dilution of the DMSO stock before adding it to the final aqueous medium.[11] Also, add the DMSO stock to the aqueous solution slowly while vortexing.[7]
Temperature Fluctuations Moving solutions between different temperatures (e.g., from -20°C to 37°C) can affect solubility.[11] Solution: Pre-warm the cell culture medium to 37°C before adding the compound.[11] Allow stock solutions to reach room temperature before use.
Media Components Components in the cell culture medium (e.g., salts, proteins) can interact with the compound and reduce its solubility. Solution: Test the solubility in a simpler buffer (e.g., PBS) first. Consider using serum-free media for the initial dilution if serum proteins are suspected to be an issue.
Issue 2: Compound Instability and Degradation
Possible Cause Suggested Solution
Improper Storage Frequent freeze-thaw cycles or prolonged storage at room temperature can degrade the compound. DMSO is also hygroscopic and can absorb water, which may affect stability.[9][10] Solution: Aliquot stock solutions into single-use volumes and store at -80°C.[6] Use fresh, anhydrous DMSO to prepare stock solutions.[10]
pH-Dependent Hydrolysis The chemical stability of a compound can be highly dependent on the pH of the solution.[[“]][16][17] Solution: Ensure the pH of your culture medium or buffer is stable throughout the experiment. If you suspect pH is an issue, test the compound's stability in buffers with different pH values.[9]
Oxidation Exposure to oxygen can lead to oxidative degradation of the compound.[18][19] Solution: Prepare fresh solutions before each experiment. Minimize the exposure of stock solutions to air by keeping vials tightly sealed.
Enzymatic Degradation Enzymes present in serum-containing media can metabolize or degrade the compound.[13] Solution: Perform a stability test in media with and without serum to determine if serum components are causing degradation.[8]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₂₉NO₃
Molecular Weight 355.47 g/mol [4]
Appearance White to off-white powder[4][5]
Primary Target MRGPRX4 Agonist[1]
EC₅₀ 149 nM[1]
Table 2: Solubility of this compound
SolventConcentrationComments
DMSO ≥ 100 mg/mL (281.32 mM)[5]May require sonication to fully dissolve.[5] Use anhydrous DMSO as it is hygroscopic.[5]
DMSO ≥ 2 mg/mL[4]Clear solution reported at this concentration.
Formulation 1 ≥ 2.5 mg/mL (7.03 mM)[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Formulation 2 ≥ 2.5 mg/mL (7.03 mM)[1]10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
Formulation 3 2.5 mg/mL (7.03 mM)[1]10% DMSO, 90% Corn Oil (requires sonication).[1]
Table 3: Recommended Storage Conditions
FormTemperatureDurationImportant Considerations
Solid (Powder) -20°CUp to 3 years[5]Keep desiccated.
4°CUp to 2 years[5]For shorter-term storage.
Stock Solution (in DMSO) -80°CUp to 6 months[1][5][6]Recommended. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1][5][6]For short-term use. Avoid repeated freeze-thaw.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW = 355.47), add 281.3 µL of DMSO.

  • Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[12] Visually inspect the solution to confirm no solid particles are present.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage.[6]

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in DMSO. For example, add 2 µL of the 10 mM stock to 198 µL of DMSO.

  • Prepare Final Solution: Pre-warm your complete cell culture medium to 37°C.[11] To make the final 1 µM working solution, add the intermediate stock to the medium at a 1:100 ratio (e.g., add 10 µL of 100 µM intermediate stock to 990 µL of medium). Add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent precipitation.[7][11]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[11] The final DMSO concentration in this example is 0.1%.

Visualizations

G Troubleshooting Precipitation of this compound start Precipitate observed in aqueous working solution check_conc Is the final concentration as low as possible? start->check_conc lower_conc Lower the final concentration and try again. check_conc->lower_conc No check_dilution Was an intermediate dilution step used? check_conc->check_dilution Yes lower_conc->check_dilution use_intermediate Prepare an intermediate dilution in DMSO before adding to pre-warmed aqueous buffer. check_dilution->use_intermediate No check_formulation Is precipitation persistent? check_dilution->check_formulation Yes use_intermediate->check_formulation use_formulation Consider using a formulation with co-solvents (e.g., PEG300, Tween-80, SBE-β-CD). check_formulation->use_formulation Yes success Solution is clear. Proceed with experiment. check_formulation->success No use_formulation->success

Caption: A step-by-step logical guide for troubleshooting this compound precipitation.

G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution (DMSO) cluster_1 Working Solution (Aqueous) solid This compound Solid dissolve Dissolve in anhydrous DMSO (e.g., 10 mM). Sonicate if needed. solid->dissolve aliquot Aliquot into single-use vials. Store at -80°C. dissolve->aliquot thaw Thaw one aliquot of stock solution. intermediate Prepare intermediate dilution in DMSO (e.g., 100 µM). thaw->intermediate final_dilution Add intermediate solution to pre-warmed (37°C) aqueous medium while vortexing. intermediate->final_dilution use Use immediately in experiment. final_dilution->use

Caption: Workflow for preparing high-concentration stock and final working solutions.

G Simplified this compound Signaling Pathway This compound This compound MRGPRX4 MRGPRX4 Receptor This compound->MRGPRX4 Binds & Activates Gq Gαq Protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Activate PKC DAG->PKC response Cellular Response (e.g., Itch, Mast Cell Degranulation) Ca_release->response PKC->response

Caption: Simplified Gq signaling pathway activated by this compound via the MRGPRX4 receptor.

References

troubleshooting inconsistent results with MS47134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MS47134, a potent and selective MRGPRX4 agonist. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3] Its primary mechanism of action is to bind to and activate MRGPRX4, which is involved in signaling pathways related to pain, itch, and mast cell-mediated hypersensitivity.[1][2][3][4] The half-maximal effective concentration (EC50) for this compound is 149 nM.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the stock solution should be kept at -80°C and used within 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] Improper storage can lead to degradation of the compound and inconsistent experimental outcomes.

Q3: I am observing batch-to-batch variability in my results. What could be the cause?

Batch-to-batch variability can stem from several factors. One common cause is the handling and preparation of the this compound working solution. Given that detailed dissolution protocols are provided by suppliers, it is likely that solubility can be a critical factor.[1] Ensure that the compound is fully dissolved according to the recommended protocol for your specific application (in vitro vs. in vivo). Additionally, verify that the storage conditions have been consistently maintained for all batches.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency (EC50 values).

Potential Cause 1: Compound Precipitation

This compound solubility is dependent on the solvent system used. Precipitation of the compound, either in the stock solution or the final working solution, will lead to a lower effective concentration and thus, reduced potency.

Recommended Solution:

  • Follow Recommended Dissolution Protocols: Always refer to the supplier's guidelines for preparing solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

  • Aid Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1][2]

  • Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation.

Potential Cause 2: Compound Degradation

Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound.

Recommended Solution:

  • Strict Adherence to Storage Temperatures: Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes upon initial preparation.

Issue 2: Off-target effects or unexpected cellular responses.

Potential Cause 1: High Compound Concentration

While this compound is a selective MRGPRX4 agonist, using excessively high concentrations may lead to off-target effects. This compound has shown 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1]

Recommended Solution:

  • Perform Dose-Response Experiments: Always determine the optimal concentration range for your specific cell type or animal model by performing a thorough dose-response curve.

  • Consult Selectivity Data: Be aware of the known selectivity profile of this compound. Off-target profiling has shown activity only at MRGPRX4 and MRGPRX1 at tested concentrations.

Experimental Protocols

In Vivo Solution Preparation

For consistent results in animal studies, the preparation of the administration vehicle is critical. Below are summarized protocols for preparing this compound solutions for in vivo use. It is recommended to prepare these solutions fresh on the day of the experiment.[1]

ProtocolSolvent CompositionFinal ConcentrationAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.03 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.03 mM)Clear solution
310% DMSO, 90% Corn Oil2.5 mg/mL (7.03 mM)Suspended solution (requires sonication)

Table 1: In vivo dissolution protocols for this compound. Data sourced from MedchemExpress.[1]

Detailed Protocol Example (Protocol 1):

To prepare a 1 mL working solution at 2.5 mg/mL:

  • Start with a 25.0 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

Signaling Pathway and Experimental Workflow

This compound Activation of MRGPRX4 Signaling

This compound acts as an agonist at the MRGPRX4 receptor, which is a Gq-protein coupled receptor. Upon binding of this compound, the Gq protein is activated, leading to a downstream signaling cascade that is associated with sensations of itch and pain, as well as mast cell degranulation.

MS47134_Signaling_Pathway cluster_cell Cell Membrane This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq protein MRGPRX4->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Itch, Pain, Mast Cell Degranulation) Ca_release->Downstream PKC->Downstream

Caption: this compound signaling pathway via MRGPRX4 activation.

General Troubleshooting Workflow

When encountering inconsistent results, a systematic approach can help identify the root cause.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity - Storage Conditions Met? - Freshly Prepared? Start->Check_Compound Check_Protocol Review Experimental Protocol - Correct Solvent Used? - Fully Dissolved? Start->Check_Protocol Check_System Check Assay System - Cell Line Viability? - Instrument Calibration? Start->Check_System Analyze_Data Re-analyze Data - Correct Controls? - Statistical Analysis Appropriate? Start->Analyze_Data Problem_Identified Problem Identified & Resolved Check_Compound->Problem_Identified Issue Found Consult_Support Consult Technical Support Check_Compound->Consult_Support No Issue Found Check_Protocol->Problem_Identified Issue Found Check_Protocol->Consult_Support No Issue Found Check_System->Problem_Identified Issue Found Check_System->Consult_Support No Issue Found Analyze_Data->Problem_Identified Issue Found Analyze_Data->Consult_Support No Issue Found

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing MS47134 Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of MS47134 in behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on dosage optimization and troubleshooting for experiments involving this potent and selective MRGPRX4 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1] Its mechanism of action involves binding to and activating MRGPRX4, which is a key receptor in mediating sensations of pain and itch, as well as mast cell-mediated hypersensitivity.[1] this compound has an EC50 value of 149 nM for MRGPRX4 and exhibits 47-fold improved selectivity for this receptor over the Kir6.2/SUR1 potassium channel.[1]

Q2: What are the primary research applications for this compound in behavioral studies?

A2: Given its role as an MRGPRX4 agonist, this compound is primarily used in preclinical behavioral studies to investigate pruritus (itch) and pain. Studies have shown that selective MRGPRX4 agonists, including this compound, can elicit itching behavior in animal models, making it a valuable tool for studying the underlying mechanisms of itch and for screening potential anti-pruritic drugs.

Q3: What are the known off-target effects of this compound?

A3: Off-target profiling of this compound against a panel of 320 G-protein-coupled receptors (GPCRs) showed that it has minimal off-target activity. While initial screening indicated some activity at MRGPRX1, this was not confirmed in subsequent concentration-response assays, suggesting that this compound is a highly selective agonist for MRGPRX4.

Troubleshooting Guides

This section addresses common issues encountered during behavioral experiments with this compound.

Issue 1: Variability in Behavioral Responses (e.g., scratching bouts) to this compound.

  • Possible Cause 1: Improper Vehicle Formulation or Compound Solubility.

    • Solution: this compound is a hydrophobic compound and requires a suitable vehicle for in vivo administration to ensure consistent bioavailability. A commonly used vehicle for subcutaneous administration of hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals. For detailed formulation protocols, refer to the "Experimental Protocols" section below.

  • Possible Cause 2: Animal Strain and Sex Differences.

    • Solution: Different mouse strains can exhibit varying sensitivities to pruritic stimuli. It is important to use a consistent strain and sex of mice throughout the study. If using both male and female mice, analyze the data separately as hormonal fluctuations in females can influence behavioral responses.

  • Possible Cause 3: Acclimation and Handling Stress.

    • Solution: Adequate acclimation of animals to the testing environment is critical. Handle the mice gently and consistently to minimize stress, which can significantly impact behavioral outcomes. Allow for a habituation period in the observation chambers before compound administration and data collection.

Issue 2: No Observable Behavioral Effect After this compound Administration.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The optimal dosage of this compound can vary depending on the animal model and the specific behavioral endpoint. It is recommended to perform a dose-response study to determine the optimal concentration for inducing a robust and reproducible behavioral effect. Based on literature for similar compounds inducing itch, a starting point for subcutaneous administration in mice could be in the range of 10-100 µg per animal.

  • Possible Cause 2: Incorrect Administration Route or Technique.

    • Solution: The subcutaneous route is commonly used for inducing localized itch. Ensure the injection is made into the loose skin at the nape of the neck, as this area is accessible for scratching with the hind paws. Improper injection technique can lead to inconsistent drug delivery.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReceptor/Channel
EC50 149 nMMRGPRX4
Selectivity 47-foldMRGPRX4 vs. Kir6.2/SUR1

Table 2: Recommended Starting Dosages for Behavioral Studies (Based on similar pruritogens)

Animal ModelAdministration RouteRecommended Starting Dose RangeVehicle
Mouse Subcutaneous (nape of the neck)10 - 100 µ g/mouse 5% DMSO + 95% Saline (with 20% SBE-β-CD for solubility)

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Working Solution Preparation:

    • For a final concentration of 100 µg in a 50 µL injection volume, dilute the stock solution.

    • A common vehicle is a mixture of 5% DMSO and 95% saline containing 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) to enhance solubility.

    • Prepare the working solution fresh on the day of the experiment.

Protocol 2: Induction and Measurement of Scratching Behavior in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer 50 µL of the this compound working solution or vehicle control via subcutaneous injection into the nape of the neck.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in the observation chamber.

    • Videorecord the behavior for a period of 30-60 minutes.

    • An observer blinded to the treatment groups should count the number of scratching bouts directed towards the injection site with the hind paws. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

Mandatory Visualizations

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 Receptor This compound->MRGPRX4 Binds to and Activates Gq_protein Gq Protein MRGPRX4->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_activation Neuronal Activation Ca_release->Neuronal_activation PKC_activation->Neuronal_activation Itch_sensation Itch Sensation Neuronal_activation->Itch_sensation Experimental_Workflow start Start acclimation Animal Acclimation (30 min) start->acclimation injection Subcutaneous Injection (this compound or Vehicle) acclimation->injection observation Behavioral Observation (30-60 min) injection->observation analysis Data Analysis (Count Scratching Bouts) observation->analysis end End analysis->end Troubleshooting_Logic problem Problem: No/Low Behavioral Response check_dose Is the dosage optimal? problem->check_dose check_formulation Is the formulation correct? check_dose->check_formulation Yes solution_dose Solution: Perform dose-response study check_dose->solution_dose No check_administration Is the administration correct? check_formulation->check_administration Yes solution_formulation Solution: Verify vehicle and solubility check_formulation->solution_formulation No solution_administration Solution: Review injection technique check_administration->solution_administration No

References

avoiding MS47134 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of MS47134 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective agonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4), a receptor involved in pain, itch, and mast cell-mediated hypersensitivity.[1][2] Like many small molecules with complex aromatic structures, this compound has limited aqueous solubility. This can lead to precipitation when diluting stock solutions into aqueous experimental buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the initial signs of this compound precipitation?

The most common sign of precipitation is the appearance of cloudiness, turbidity, or visible particles in your buffer after adding this compound. This indicates that the compound is no longer fully dissolved.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility in DMSO, reaching up to 100 mg/mL, although this may require sonication to fully dissolve.[1][3] It is crucial to use anhydrous (newly opened) DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1][3]

Q4: Can I use other organic solvents to prepare stock solutions?

While DMSO is the most commonly reported solvent, other water-miscible organic solvents like ethanol (B145695) may also be used. However, the solubility in these alternative solvents may be lower than in DMSO, and this should be experimentally determined.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Visualizing the Problem: A Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No success Precipitation Resolved lower_conc->success adjust_dmso Reduce final DMSO concentration check_dmso->adjust_dmso Yes check_buffer Is the buffer pH and composition optimal? check_dmso->check_buffer No adjust_dmso->success optimize_buffer Optimize buffer pH and components check_buffer->optimize_buffer Yes use_cosolvents Incorporate co-solvents or solubilizing agents check_buffer->use_cosolvents No optimize_buffer->success use_cosolvents->success

Caption: A stepwise guide to troubleshooting this compound precipitation.

Step-by-Step Troubleshooting

1. Re-evaluate the Final Concentration:

  • Issue: The most common reason for precipitation is exceeding the aqueous solubility limit of this compound.

  • Solution: Try reducing the final concentration of this compound in your experiment. It is recommended to perform a concentration-response curve to determine the lowest effective concentration.

2. Minimize the Final DMSO Concentration:

  • Issue: While DMSO is an excellent solvent for the stock solution, a high final concentration in the aqueous buffer can cause the compound to precipitate out. High concentrations of DMSO can also be toxic to cells.

  • Solution: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%. If your experimental design requires a higher concentration of this compound, you may need to explore the use of co-solvents.

3. Optimize Your Aqueous Buffer:

  • Issue: The pH and composition of your aqueous buffer can significantly impact the solubility of this compound.

  • Solution:

    • Buffer Salts: The type and concentration of salts in your buffer can influence solubility. If you are observing precipitation in a high-salt buffer, consider using a buffer with a lower ionic strength.

4. Incorporate Co-solvents and Solubilizing Agents:

  • Issue: For experiments requiring higher concentrations of this compound, the use of co-solvents or solubilizing agents may be necessary.

  • Solution: Several formulations have been reported to successfully solubilize this compound for in vivo and in vitro studies. These can be adapted for your specific experimental needs.

Data Presentation: this compound Solubility and Formulation

The following tables summarize the known solubility of this compound and provide examples of formulations that can be used to improve its solubility in aqueous solutions.

Table 1: this compound Solubility in Organic Solvent

SolventSolubilityNotes
DMSO100 mg/mL (281.32 mM)May require sonication. Use of hygroscopic DMSO can impact solubility.[1][3]
EthanolSolubleSpecific solubility data not available.

Table 2: Example Formulations for Enhanced Aqueous Solubility

Formulation ComponentsFinal Concentration of this compoundResulting SolutionApplicationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.03 mM)Clear solutionIn vivo[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.03 mM)Clear solutionIn vivo[1]
10% DMSO, 90% Corn Oil2.5 mg/mL (7.03 mM)Suspended solution (requires sonication)In vivo[1]

Experimental Protocols

Here are detailed methodologies for determining the solubility of this compound in your specific aqueous buffer.

Protocol 1: Kinetic Solubility Assay using a Plate Reader

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.

Workflow for Kinetic Solubility Assay:

G prep_stock Prepare 10 mM this compound stock in 100% DMSO serial_dilute Serially dilute stock in DMSO prep_stock->serial_dilute add_to_buffer Add 2 µL of each dilution to 98 µL of aqueous buffer in a 96-well plate serial_dilute->add_to_buffer incubate Incubate for 1-2 hours at room temperature with shaking add_to_buffer->incubate read_plate Measure turbidity (absorbance at 600 nm) using a plate reader incubate->read_plate determine_sol Determine highest concentration without precipitation read_plate->determine_sol

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your desired aqueous buffer (e.g., PBS, TRIS, HEPES at a specific pH). This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Cover the plate and incubate at room temperature for 1 to 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 600 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound, which is a more accurate measure of its true solubility.

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of solid this compound to a vial containing your aqueous buffer of interest. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, carefully remove an aliquot of the supernatant without disturbing the solid material at the bottom. To ensure all solid is removed, the supernatant should be filtered through a 0.22 µm filter or centrifuged at high speed.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Determine Thermodynamic Solubility: The measured concentration of this compound in the filtrate represents its thermodynamic solubility in that specific buffer.

Mandatory Visualization: MRGPRX4 Signaling Pathway

This compound is an agonist for MRGPRX4, which is a G-protein coupled receptor that signals through the Gq pathway.

G This compound This compound MRGPRX4 MRGPRX4 (GPCR) This compound->MRGPRX4 Gq Gq protein MRGPRX4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers

Caption: The signaling pathway of MRGPRX4 activated by this compound.

References

impact of hygroscopic DMSO on MS47134 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MRGPRX4 agonist, MS47134. The information provided addresses common issues that may arise during experiments, with a particular focus on the impact of using hygroscopic dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results and a loss of potency with our this compound compound. What could be the cause?

A1: Inconsistent results and a decrease in the potency of this compound are often linked to the solvent used for reconstitution and storage, typically DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact the solubility of this compound, leading to its precipitation out of solution. When the compound precipitates, the actual concentration in your stock solution decreases, resulting in a lower observed activity in your assays. Furthermore, repeated freeze-thaw cycles of DMSO stock solutions can exacerbate this issue.

Q2: How does water in the DMSO stock solution specifically affect the activity of this compound?

A2: Water absorbed by DMSO reduces the solubility of many organic compounds, including this compound. This can lead to the formation of micro-precipitates that may not be visible to the naked eye. Consequently, when you perform serial dilutions from this stock, the actual concentration of the dissolved, active compound is lower than calculated. This leads to a rightward shift in the dose-response curve and an apparent increase in the EC50 value, indicating reduced potency. In high-throughput screening (HTS) settings, this can be a significant source of variability and false negatives.

Q3: What are the best practices for handling and storing this compound and DMSO to avoid these issues?

A3: To maintain the integrity of your this compound compound, follow these best practices:

  • Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container to prepare your initial stock solution.

  • Proper Storage of DMSO: Store DMSO in a tightly sealed container in a dry, cool place. Consider storing it under an inert gas like argon or nitrogen to minimize exposure to air.

  • Aliquot Stock Solutions: After preparing the initial high-concentration stock solution of this compound in anhydrous DMSO, immediately aliquot it into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to atmospheric moisture.

  • Controlled Environment: If possible, handle this compound and DMSO in a controlled environment with low humidity, such as a glove box.

  • Minimize Exposure: When working with DMSO, minimize the time the container is open to the atmosphere.

Q4: Can I visually inspect my this compound stock solution for precipitation?

A4: While visible precipitates are a clear indication of a problem, the absence of visible particles does not guarantee that the compound is fully dissolved. Micro-precipitation can occur, which will still affect the accuracy of your experimental concentrations. Therefore, adhering to best practices for handling hygroscopic solvents is crucial, even if your solution appears clear.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent EC50 values for this compound between experiments. Hygroscopic DMSO absorbing variable amounts of water, leading to inconsistent stock concentrations.Use fresh, anhydrous DMSO for each new stock preparation. Aliquot stock solutions to minimize exposure to air and moisture.
Gradual loss of this compound activity over time from the same stock solution. Compound precipitation due to repeated freeze-thaw cycles and moisture absorption in the DMSO stock.Prepare single-use aliquots of the stock solution. Store aliquots at -80°C and use a fresh aliquot for each experiment.
Complete loss of this compound activity. Significant precipitation of the compound from the DMSO stock solution.Discard the old stock solution and prepare a fresh one using new, anhydrous DMSO. Ensure proper storage conditions.
High variability in results across different wells in a high-throughput screen (HTS). Uneven water absorption in different wells of the source plate, leading to concentration gradients.Minimize the time source plates are unsealed. Use automated liquid handlers in a humidity-controlled environment. Immediately seal assay plates after compound addition.

Data Presentation

Hypothetical Data: Impact of Water Content in DMSO on this compound Activity

The following table illustrates the potential impact of water contamination in the DMSO stock solution on the observed potency (EC50) of this compound in a calcium mobilization assay. This data is hypothetical and intended for illustrative purposes to highlight the importance of using anhydrous solvent.

Water Content in DMSO (%)Observed this compound EC50 (nM)Fold Change in Potency
0 (Anhydrous)1501.0
22251.5
54503.0
109006.0

Experimental Protocols

Detailed Methodology for a Calcium Mobilization Assay to Determine this compound Activity

This protocol describes a cell-based calcium mobilization assay using a fluorescent calcium indicator to measure the activation of the MRGPRX4 receptor by this compound. It incorporates best practices for handling a compound solubilized in hygroscopic DMSO.

1. Materials and Reagents:

  • HEK293 cells stably expressing human MRGPRX4

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well or 384-well assay plates

  • Automated fluorescence plate reader (e.g., FLIPR, FlexStation)

2. Preparation of this compound Stock and Working Solutions:

  • Stock Solution (10 mM): In a controlled, low-humidity environment, dissolve the required amount of this compound powder in fresh, anhydrous DMSO to make a 10 mM stock solution. Immediately aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.

  • Serial Dilutions: On the day of the experiment, thaw one aliquot of the 10 mM stock solution. Perform serial dilutions in 100% anhydrous DMSO to create a concentration range for the dose-response curve. This ensures that the final concentration of DMSO in the assay wells remains constant across all concentrations of this compound.

3. Cell Preparation:

  • Seed the HEK293-MRGPRX4 cells into the black, clear-bottom assay plates at an appropriate density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

4. Dye Loading:

  • Prepare the dye-loading solution by dissolving the calcium-sensitive fluorescent dye and Pluronic F-127 in HBSS with 20 mM HEPES.

  • Remove the growth medium from the cell plates and add the dye-loading solution to each well.

  • Incubate the plates for 1 hour at 37°C, protected from light.

5. Calcium Mobilization Assay:

  • Prepare the compound plate by adding the serially diluted this compound solutions to the appropriate wells. Also, include wells with a vehicle control (DMSO at the same final concentration as the compound wells).

  • Place both the cell plate and the compound plate into the automated fluorescence plate reader.

  • Set the instrument to measure the fluorescence intensity over time.

  • Initiate the reading, and after establishing a baseline fluorescence, the instrument will automatically add the this compound solutions from the compound plate to the cell plate.

  • Continue to measure the fluorescence to capture the increase in intracellular calcium concentration triggered by the activation of the MRGPRX4 receptor.

6. Data Analysis:

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Visualization

MS47134_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gαq MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cyto ER->Ca2_cyto Release Ca2_ER Cellular_Response Cellular Response (e.g., Itch Sensation) Ca2_cyto->Cellular_Response Triggers

Caption: Signaling pathway of this compound via MRGPRX4 activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DMSO Use Anhydrous DMSO Prep_this compound Prepare 10 mM This compound Stock Prep_DMSO->Prep_this compound Prep_Aliquots Aliquot into Single-Use Vials Prep_this compound->Prep_Aliquots Prep_Serial Perform Serial Dilutions in DMSO Prep_Aliquots->Prep_Serial Add_Compound Add this compound (Automated) Prep_Serial->Add_Compound Seed_Cells Seed HEK293-MRGPRX4 Cells Load_Dye Load Cells with Calcium Dye Seed_Cells->Load_Dye Load_Dye->Add_Compound Measure_Fluorescence Measure Fluorescence (Calcium Mobilization) Add_Compound->Measure_Fluorescence Plot_Data Plot Dose-Response Curve Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50 Value Plot_Data->Calculate_EC50

Caption: Workflow for this compound calcium mobilization assay.

best practices for long-term storage of MS47134

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MS47134, a potent and selective MRGPRX4 agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes. This compound is utilized in research related to pain, itch, and mast cell-mediated hypersensitivity.[1][2][3]

Best Practices for Long-Term Storage of this compound

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The optimal storage conditions depend on whether the compound is in solid form or dissolved in a solvent.

Summary of Storage Conditions

FormTemperatureDurationSource
Solid (Powder) -20°C3 years[1][4]
4°C2 years[1][4]
2-8°CNot specified[5]
In Solvent -80°C6 months[1][4]
-20°C1 month[1][4]

Experimental Protocols

Stock Solution Preparation (Example)

To prepare a stock solution, it is recommended to use a solvent such as DMSO.[1][5] For example, to create a 10 mM stock solution of this compound (Molecular Weight: 355.47 g/mol )[1][2][4][5]:

  • Preparation : Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Dissolution : Add the appropriate volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration. Sonication may be required to fully dissolve the compound.[1][4]

  • Aliquoting : Once dissolved, it is critical to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[1][4]

  • Storage : Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Troubleshooting and FAQs

A series of frequently asked questions to address common issues that users may encounter.

Q1: My this compound powder has changed color. Is it still usable?

This compound is typically a white to off-white solid.[1][4][5] A significant color change may indicate degradation or contamination. It is recommended to use a fresh vial of the compound if you observe a noticeable change in color.

Q2: I am seeing precipitation in my stock solution after thawing. What should I do?

If precipitation occurs, you can gently warm and/or sonicate the solution to aid in redissolving the compound.[1] To prevent this, ensure you are using a suitable solvent and concentration. Preparing fresh working solutions on the day of the experiment is also recommended.[1]

Q3: How many times can I freeze and thaw my stock solution?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1][4] Aliquoting the stock solution into single-use vials is the best practice to maintain the compound's stability.[1][4]

Q4: Can I store my stock solution at -20°C for longer than one month?

For storage longer than one month, it is recommended to store stock solutions at -80°C, which extends the stability to up to six months.[1][4] Storing at -20°C for longer than the recommended one-month period may result in a loss of potency.

Q5: Is it necessary to store the solid powder in a freezer?

For long-term stability (up to 3 years), storing the solid powder at -20°C is recommended.[1][4] For shorter-term storage (up to 2 years), 4°C is acceptable.[1][4] Shipping at room temperature for short periods (less than a week) is generally considered not to significantly affect the product's efficacy.[6]

This compound Storage Decision Workflow

The following diagram outlines the recommended decision-making process for the long-term storage of this compound.

MS47134_Storage_Workflow This compound Storage Decision Workflow start Start: Receive this compound check_form Is the compound in solid form? start->check_form solid_storage Solid Form Storage check_form->solid_storage Yes prepare_solution Prepare stock solution (e.g., in DMSO) check_form->prepare_solution No check_solid_duration Intended storage duration? solid_storage->check_solid_duration store_minus_20 Store at -20°C (Up to 3 years) check_solid_duration->store_minus_20 > 2 years store_4 Store at 4°C (Up to 2 years) check_solid_duration->store_4 <= 2 years solvent_storage In Solvent Storage check_solvent_duration Intended storage duration? solvent_storage->check_solvent_duration aliquot Aliquot into single-use vials prepare_solution->aliquot aliquot->solvent_storage store_minus_80 Store at -80°C (Up to 6 months) check_solvent_duration->store_minus_80 > 1 month store_solvent_minus_20 Store at -20°C (Up to 1 month) check_solvent_duration->store_solvent_minus_20 <= 1 month

References

Technical Support Center: Minimizing Off-Target Effects of MS47134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to understand, verify, and minimize potential off-target effects during experiments with the MRGPRX4 agonist, MS47134. While this compound is known to be a highly selective compound, this guide offers a framework for rigorous experimental design and troubleshooting to ensure that observed biological effects are correctly attributed to its on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

This compound is a potent and selective small-molecule agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3] Its primary on-target effect is the activation of MRGPRX4, a receptor involved in sensory nerve signaling and mast cell-mediated hypersensitivity reactions, making it a valuable tool for research in pain and itch.[1][3]

Q2: What are the known off-targets for this compound?

This compound has demonstrated a high degree of selectivity for MRGPRX4. In a broad screening panel of 320 G-protein-coupled receptors (GPCRs), this compound showed no significant agonist or antagonist activity at 318 of the receptors tested.[4][5] Initial activity was noted at MRGPRX1 but was not replicated in subsequent concentration-response assays, confirming its selectivity.[4][5] It also shows a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][4][5]

Q3: I am observing an unexpected or inconsistent phenotype in my experiment. How can I determine if it is an off-target effect?

Observing an unexpected phenotype requires a systematic approach to distinguish between on-target and potential off-target effects. Key indicators of possible off-target activity include discrepancies with genetic validation (e.g., the phenotype from this compound treatment does not match that of MRGPRX4 knockout/knockdown) or inconsistent results when using a structurally different MRGPRX4 agonist.[6] A logical workflow to investigate this is essential.

cluster_0 Troubleshooting Workflow A Unexpected Phenotype Observed with this compound B Is the effect dose-dependent? A->B C Perform Dose-Response Experiment B->C No D Does a structurally different MRGPRX4 agonist replicate the phenotype? B->D Yes C->B I Phenotype is likely OFF-TARGET C->I Not dose-dependent E Use Orthogonal Control (e.g., Nateglinide) D->E No F Does genetic modulation of MRGPRX4 recapitulate the phenotype? D->F Yes E->D E->I Phenotype not replicated G Perform CRISPR/siRNA Knockdown/Knockout F->G No H Phenotype is likely ON-TARGET F->H Yes G->F G->I Phenotype persists

Caption: Workflow for investigating suspected off-target effects.

Q4: What are the primary strategies to proactively minimize off-target effects in my experimental design?

Even with a selective compound, rigorous experimental design is crucial. The following strategies should be implemented:

  • Use the Lowest Effective Concentration : Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.[7]

  • Employ Orthogonal Validation : Confirm key findings using a structurally unrelated MRGPRX4 agonist (e.g., nateglinide) to ensure the observed phenotype is not due to the chemical structure of this compound.[6]

  • Utilize Genetic Controls : The gold standard for confirming on-target effects is to use genetic tools like CRISPR-Cas9 or siRNA to knock out or knock down the target gene (MRGPRX4).[6][7] The absence of the phenotype in target-depleted cells treated with this compound strongly supports an on-target mechanism.

  • Include Negative Controls : Use an inactive structural analog or a stereoisomer if available. In all experiments, a vehicle-only control (e.g., DMSO) is mandatory to rule out solvent effects.[8]

Q5: How should I prepare and store this compound to ensure stability and avoid experimental artifacts?

Compound instability can lead to inconsistent results or the formation of degradation products with unknown activities.

  • Solubility : this compound is typically dissolved in DMSO to create a high-concentration stock solution.[1] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%, ideally ≤0.1%) to prevent solvent-induced toxicity or artifacts.[9]

  • Storage : Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]

  • Handling : Protect solutions from light and prepare fresh dilutions from the stock for each experiment to ensure consistent compound activity.[9][10]

This compound Selectivity and Potency Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

TargetMetricValueReference
MRGPRX4 EC50 149 nM [1][2][3]
Kir6.2/SUR1 ChannelSelectivity Fold47x vs. MRGPRX4[1][4][5]
GPCRome PanelOff-Target Hits0 / 318[4][5]

Signaling Pathway

This compound activates MRGPRX4, which canonically couples to Gαq proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium (Ca²⁺), which can be measured in functional assays.

This compound This compound MRGPRX4 MRGPRX4 (GPCR) This compound->MRGPRX4 Binds & Activates Gq Gαq Protein MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Catalyzes Response Cellular Response (e.g., Itch Sensation, Mast Cell Degranulation) Ca->Response Triggers

Caption: Simplified signaling pathway for this compound and MRGPRX4.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to validate the on-target effects of this compound.

Dose-Response Experiment to Determine Lowest Effective Concentration

Objective: To identify the minimal concentration of this compound required to produce the desired biological effect, thereby minimizing the risk of off-target interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in the appropriate assay buffer or cell culture medium.

  • Cell Treatment: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere or reach the desired growth phase. Treat the cells with the range of this compound concentrations, including a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a predetermined time, based on the specific biological question and expected kinetics of the response.

  • Assay Readout: Measure the biological endpoint of interest (e.g., calcium flux, reporter gene expression, cell viability).

  • Data Analysis: Plot the response as a function of the this compound concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the EC₅₀ value. The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.[8]

Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of MRGPRX4 recapitulates or ablates the phenotype observed with this compound treatment.[6]

Methodology:

  • gRNA Design: Design two or three unique guide RNAs (gRNAs) targeting a critical exon of the MRGPRX4 gene.

  • Vector Cloning & Transfection: Clone the gRNAs into a Cas9 expression vector. Transfect the gRNA/Cas9 plasmids into the chosen cell line.

  • Clonal Selection: Isolate single-cell clones through limiting dilution or FACS sorting.

  • Knockout Validation: Expand the clones and validate the knockout of the MRGPRX4 gene via genomic sequencing (to confirm indel mutations) and Western blot or qPCR (to confirm loss of protein or mRNA expression).

  • Phenotypic Analysis: Treat the validated MRGPRX4 knockout clones and a wild-type control clone with the effective concentration of this compound. Perform the relevant phenotypic assay.

  • Interpretation: If the phenotype observed in wild-type cells is absent in the knockout clones, this strongly indicates the effect is on-target.[6]

cluster_workflow Genetic Validation Workflow (CRISPR) A Design gRNAs for MRGPRX4 B Transfect Cells with Cas9/gRNA A->B C Isolate & Expand Single-Cell Clones B->C D Validate Knockout (Sequencing, WB/qPCR) C->D E Treat WT and KO Cells with this compound D->E F Measure Phenotype E->F G Phenotype Absent in KO Cells? F->G H On-Target Effect Confirmed G->H Yes I Potential Off-Target Effect G->I No

Caption: Workflow for on-target validation using CRISPR-Cas9.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm the physical engagement of this compound with its target protein, MRGPRX4, in an intact cellular environment.[7]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at its effective concentration and with a vehicle control.

  • Heating: Aliquot the cell lysates into different tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Detection: Quantify the amount of soluble MRGPRX4 in each sample using Western blotting.

  • Data Analysis: Plot the amount of soluble MRGPRX4 as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the binding of the compound stabilized the protein against thermal denaturation, thus confirming target engagement.[6]

References

cell culture conditions for optimal MS47134 response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS47134. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments for an optimal response. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] Its primary mechanism of action is to bind to and activate MRGPRX4, which then couples to the Gq alpha subunit of heterotrimeric G proteins.[3][4] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in intracellular calcium levels.[5]

Q2: In which research areas is this compound typically used?

A2: this compound is primarily used in research related to pain, itch (pruritus), and mast cell-mediated hypersensitivity reactions.[1][2] Specifically, it is a valuable tool for studying cholestatic itch, as MRGPRX4 has been identified as a receptor for bile acids that cause this condition.[3][4]

Q3: Which cell lines are suitable for experiments with this compound?

A3: The choice of cell line depends on the expression of MRGPRX4.

  • Endogenously expressing cells: Human dorsal root ganglion (DRG) neurons and human skin mast cells are primary cells that naturally express MRGPRX4.[6]

  • Recombinant cell lines: For more controlled experiments, HEK293 or CHO cell lines are commonly used. These cells do not endogenously express MRGPRX4 and can be transiently or stably transfected to express the receptor, providing a robust system for studying its function.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared in 100% DMSO. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic. To prepare the stock solution, ultrasonic treatment may be necessary to fully dissolve the compound. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q5: What is the recommended working concentration range for this compound in cell culture?

A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. The reported EC₅₀ (half-maximal effective concentration) for MRGPRX4 is approximately 149 nM.[1][2] A good starting point for a dose-response experiment would be to use a concentration range from 1 nM to 10 µM.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
No or weak response to this compound 1. Low or no MRGPRX4 expression: The cell line used may not express the receptor or may have lost expression over passages. 2. This compound degradation: The compound may be unstable in the cell culture medium at 37°C over the course of the experiment. 3. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 4. Issues with the assay: Problems with the calcium indicator dye loading or detection settings.1. Verify MRGPRX4 expression: Confirm receptor expression using qPCR, Western blot, or by testing a known MRGPRX4 agonist as a positive control. 2. Assess compound stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). Consider reducing the incubation time or replenishing the compound during long-term experiments. 3. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your system. 4. Optimize the assay: Ensure proper loading of the calcium indicator dye and use appropriate controls (e.g., a calcium ionophore like ionomycin (B1663694) as a positive control).
High background signal or spontaneous cell activation 1. Cell stress: Cells may be stressed due to over-confluency, high passage number, or harsh handling. 2. Contamination: Mycoplasma or other microbial contamination can affect cell signaling. 3. Serum components: Components in the fetal bovine serum (FBS) may be activating the cells.1. Maintain healthy cell culture: Use cells at a consistent and optimal density, avoid high passage numbers, and handle cells gently. 2. Test for contamination: Regularly test your cell cultures for mycoplasma contamination. 3. Reduce serum concentration: Consider reducing the serum concentration in the assay buffer or using a serum-free medium for the duration of the assay.
High variability between experimental replicates 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. 2. Inaccurate pipetting: Errors in dispensing this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to changes in compound concentration.1. Ensure uniform cell seeding: Thoroughly resuspend cells before plating and use a multichannel pipette for consistency. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected cellular response or off-target effects 1. Off-target activity: Although this compound is selective for MRGPRX4, at high concentrations, it may interact with other receptors or cellular components. An off-target profiling study showed activity only at MRGPRX4 and MRGPRX1 out of 320 GPCRs tested, and the MRGPRX1 activity was not replicated in a subsequent assay.[7] It also shows a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration: Determine the lowest concentration of this compound that gives a robust response in your on-target assay. 2. Include appropriate controls: Use a parental cell line that does not express MRGPRX4 to check for non-specific effects. 3. Limit solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: General Cell Culture Conditions for MRGPRX4-Expressing Cells

This protocol provides general guidelines for culturing human mast cells and recombinant HEK293/CHO cells expressing MRGPRX4.

Materials:

  • For Human Mast Cells:

    • StemSpan™ SFEM II or Iscove's Modified Dulbecco's Medium (IMDM)

    • Stem Cell Factor (SCF)

    • Interleukin-6 (IL-6)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

  • For HEK293/CHO Cells:

    • Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 Nutrient Mixture

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Selection antibiotic (if using a stable cell line, e.g., G418, Puromycin)

Procedure for Human Mast Cell Culture:

  • Culture primary human mast cells in a serum-free medium such as StemSpan™, supplemented with 100 ng/mL SCF and 50 ng/mL IL-6.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For some applications, a short-term switch to a serum-free medium like Accell medium for 3 days prior to the experiment can enhance MRGPRX2 expression and may have similar effects on MRGPRX4.[6]

Procedure for HEK293/CHO Cell Culture:

  • Culture HEK293 or CHO cells in DMEM or Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For stable cell lines, include the appropriate selection antibiotic in the culture medium to maintain receptor expression.

  • Subculture the cells when they reach 80-90% confluency.

Protocol 2: Calcium Flux Assay using this compound

This protocol describes a method for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • MRGPRX4-expressing cells (e.g., HEK293-MRGPRX4)

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Ionomycin)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the MRGPRX4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium indicator dye in HBSS with 20 mM HEPES. The final concentration will depend on the dye used (e.g., 1-5 µM for Fluo-4 AM). Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of the buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2X the final desired concentration. Also, prepare a 2X solution of the positive control (e.g., 2 µM Ionomycin).

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 100 µL of the 2X this compound dilutions or controls into the wells.

    • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

Data Presentation

Table 1: Recommended Cell Culture and Experimental Parameters

ParameterHuman Mast CellsHEK293/CHO Cells
Culture Medium StemSpan™ or IMDMDMEM or Ham's F-12
Key Supplements 100 ng/mL SCF, 50 ng/mL IL-610% FBS
Incubation Conditions 37°C, 5% CO₂37°C, 5% CO₂
This compound Working Concentration 1 nM - 10 µM1 nM - 10 µM
Calcium Flux Assay Dye Fluo-4 AM or Fura-2 AMFluo-4 AM or Fura-2 AM
Assay Buffer HBSS with 20 mM HEPESHBSS with 20 mM HEPES

Visualizations

MRGPRX4_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds and Activates Gq Gq MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses (e.g., Itch, Pain Sensation) Ca_release->Downstream Triggers

Caption: MRGPRX4 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Cells Culture MRGPRX4-expressing cells Seed_Plate Seed cells in 96-well plate Culture_Cells->Seed_Plate Load_Dye Load cells with calcium indicator dye Seed_Plate->Load_Dye Prepare_Reagents Prepare this compound dilutions and controls Add_Compound Add this compound or controls Prepare_Reagents->Add_Compound Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Measure_Baseline->Add_Compound Measure_Response Measure fluorescence response Add_Compound->Measure_Response Analyze_Data Analyze fluorescence data Measure_Response->Analyze_Data Generate_Curves Generate dose-response curves Analyze_Data->Generate_Curves Interpret_Results Interpret results Generate_Curves->Interpret_Results

Caption: General experimental workflow for a calcium flux assay with this compound.

Troubleshooting_Tree decision decision solution solution start Start Troubleshooting no_response No or Weak Response? start->no_response check_expression Check MRGPRX4 Expression no_response->check_expression Yes high_background High Background Signal? no_response->high_background No dose_response Perform Dose-Response check_expression->dose_response check_stability Check Compound Stability dose_response->check_stability optimize_assay Optimize Assay Parameters check_stability->optimize_assay check_cells Check Cell Health & Density high_background->check_cells Yes high_variability High Variability? high_background->high_variability No check_contamination Test for Mycoplasma check_cells->check_contamination reduce_serum Reduce Serum in Assay check_contamination->reduce_serum check_seeding Ensure Uniform Cell Seeding high_variability->check_seeding Yes check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting avoid_edge Avoid Plate Edge Effects check_pipetting->avoid_edge

Caption: Troubleshooting decision tree for this compound experiments.

References

challenges in working with MS47134 and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS47134. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to overcome common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Compound Handling and Storage

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and concentrations?

A1: this compound is soluble in DMSO at a concentration of 100 mg/mL (281.32 mM) with the aid of ultrasonication.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with an appropriate buffer. For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline have been described.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]

Q2: My this compound solution appears to have precipitated after storage. How can I prevent this and what are the proper storage conditions?

A2: To prevent precipitation, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If precipitation is observed, gentle warming and sonication can be used to redissolve the compound.

Experimental Design and Execution

Q3: I am observing high background or no response in my calcium mobilization assay (e.g., FLIPR assay). What could be the cause?

A3: Several factors can contribute to issues in calcium mobilization assays:

  • Cell Health and Density: Ensure that the cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or unhealthy cells will respond poorly.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with the assay.[2][3][4] Always include a vehicle control with the same final DMSO concentration as your experimental wells.

  • Receptor Expression: Confirm that your cell line expresses sufficient levels of functional MRGPRX4. The expression of MRGPRX4 can vary significantly between cell lines.[5][6] Consider using a cell line with confirmed endogenous expression or a stably transfected cell line.

  • Assay Buffer Composition: The composition of the assay buffer, including calcium concentration and the presence of probenecid (B1678239) (for certain fluorescent dyes), is critical for a robust signal.

  • Agonist Concentration Range: Ensure you are using an appropriate concentration range of this compound. The reported EC50 is approximately 149 nM, so a dose-response curve should bracket this value.[1]

Q4: My results with this compound are inconsistent across experiments. What are the potential sources of variability?

A4: Inconsistent results can stem from several sources:

  • Ligand Stability: Ensure that the stock solutions are stored correctly and that working solutions are prepared fresh for each experiment.

  • Cellular Factors: The expression and signaling capacity of GPCRs can be influenced by cell passage number, culture conditions, and serum batch. It is good practice to use cells within a defined passage range and to test new batches of serum.

  • Co-expression of Modulatory Proteins: The signaling of MRGPRX4 can be modulated by co-expression of Receptor Activity-Modifying Proteins (RAMPs). Specifically, RAMP2 has been shown to attenuate MRGPRX4 signaling by reducing its cell surface expression.[7] Variations in the expression of such proteins in your cell system could lead to variability.

Data Interpretation

Q5: I have observed some activity with this compound in a cell line that is not supposed to express MRGPRX4. Could there be off-target effects?

A5: While this compound is a highly selective agonist for MRGPRX4, some initial off-target profiling showed transient activity at MRGPRX1.[8] However, this was not replicated in subsequent concentration-response assays.[8] It is important to characterize the expression of both MRGPRX4 and MRGPRX1 in your experimental system. If you suspect off-target effects, consider using a cell line with a knockout of the suspected off-target receptor or using a specific antagonist if one is available.

Quantitative Data Summary

ParameterValueReference
EC50 (MRGPRX4) 149 nM[1]
Solubility in DMSO 100 mg/mL (281.32 mM)[1]
Selectivity 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel.[1]
Storage (DMSO stock) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

1. In Vitro Calcium Mobilization Assay using a FLIPR Instrument

This protocol is a general guideline for measuring this compound-induced calcium mobilization in cells expressing MRGPRX4.

  • Cell Plating:

    • Seed HEK293 cells stably expressing human MRGPRX4 (or another suitable cell line) in a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. The buffer should contain probenecid to prevent dye extrusion.

    • Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 2X working stock of this compound by diluting the DMSO stock solution in assay buffer. Create a dilution series to generate a dose-response curve (e.g., 10 µM to 0.1 nM final concentration).

    • Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (e.g., a known MRGPRX4 agonist).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record baseline fluorescence for 10-20 seconds.

    • Configure the instrument to add 100 µL of the 2X compound solution to the cell plate.

    • Continue recording the fluorescence signal for at least 120 seconds.

    • Analyze the data by calculating the maximum fluorescence change from baseline.

2. Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for oral or intraperitoneal injection.

  • Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation:

    • In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.

    • Add 450 µL of saline (0.9% NaCl in sterile water) and mix until a homogenous solution is formed.

  • Final Formulation:

    • To the vehicle, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Vortex the mixture thoroughly to ensure a uniform suspension. The final concentration of this compound will be 2.5 mg/mL.

    • This formulation should be prepared fresh on the day of use.

Visualizations

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 binds & activates Gq Gq protein MRGPRX4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Downstream Downstream Cellular Responses (e.g., Itch, Pain) Ca2_cyto->Downstream triggers

Caption: Signaling pathway of this compound via the MRGPRX4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions run_assay Run FLIPR Assay (add compound, read fluorescence) prep_compound->run_assay prep_cells Plate MRGPRX4- expressing cells dye_loading Load cells with Calcium Indicator Dye prep_cells->dye_loading incubation Incubate dye_loading->incubation incubation->run_assay data_acq Data Acquisition run_assay->data_acq data_proc Process Data (baseline correction, etc.) data_acq->data_proc dose_response Generate Dose-Response Curve & Calculate EC50 data_proc->dose_response

References

Validation & Comparative

MS47134: A Selective Agonist for Mas-related G Protein-Coupled Receptor X4 (MRGPRX4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of MS47134, a potent agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). The information presented herein is supported by experimental data to offer an objective comparison of this compound's performance against other members of the MRGPR family.

Selectivity Profile of this compound

This compound has been identified as a potent and selective agonist for MRGPRX4 with a reported half-maximal effective concentration (EC50) of 149 nM.[1][2] Its selectivity has been evaluated through extensive screening against a broad panel of G protein-coupled receptors (GPCRs).

Summary of Quantitative Data

The following table summarizes the known activity of this compound against human MRGPRX subtypes.

ReceptorAgonist Activity (EC50)Source
MRGPRX4 149 nM [1][2]
MRGPRX1Not replicated in concentration-response assays[3]
MRGPRX2No significant activity reported[3]
MRGPRX3No significant activity reported[3]

An extensive off-target profiling study of this compound was conducted across 320 GPCRs.[3] In the initial screening, activity was observed at both MRGPRX4 and MRGPRX1.[3] However, the agonist activity at MRGPRX1 was not substantiated in subsequent, more detailed concentration-response assays, confirming the high selectivity of this compound for MRGPRX4.[3] No significant agonist or antagonist activity was detected at the other 318 GPCRs tested.[3]

Furthermore, this compound demonstrated a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel, a known off-target of some MRGPRX4 modulators.[3]

Signaling Pathways

Activation of MRGPRX4 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

MRGPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 binds G_protein Gq MRGPRX4->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Signaling pathway of this compound-mediated MRGPRX4 activation.

Experimental Protocols

The selectivity and potency of this compound were determined using well-established in vitro assays.

Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ Assay

This assay is a primary method for assessing the activation of Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.

Workflow:

FLIPR_Workflow A Cells expressing MRGPRX4 are seeded in microplates B Cells are loaded with a calcium-sensitive fluorescent dye A->B C Baseline fluorescence is measured B->C D This compound is added to the wells C->D E Changes in fluorescence are monitored in real-time by FLIPR D->E F Data is analyzed to determine EC50 values E->F PRESTO_Tango_Workflow A HTLA cells are transfected with a library of GPCR-Tango constructs B Transfected cells are plated in 384-well plates A->B C This compound is added at a fixed concentration B->C D Plates are incubated to allow for reporter gene expression C->D E Luminescence is measured as a readout of β-arrestin recruitment D->E F Hits are identified and validated in concentration-response assays E->F

References

Potency Showdown: MS47134 Emerges as a More Potent MRGPRX4 Agonist Compared to Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In a comparative analysis of two key modulators of the Mas-related G protein-coupled receptor X4 (MRGPRX4), MS47134 has demonstrated significantly higher potency as an agonist than the established anti-diabetic drug, nateglinide (B44641). This guide provides a comprehensive comparison of their potencies, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers and drug development professionals.

MRGPRX4 is a receptor implicated in itch, pain, and mast cell-mediated hypersensitivity, making it a target of considerable interest for therapeutic development. Both this compound and nateglinide are known to activate this receptor, leading to downstream signaling events.

Quantitative Potency Comparison

Experimental data, primarily from Fluorescent Imaging Plate Reader (FLIPR) Ca²⁺ assays, quantitatively establishes the superior potency of this compound in activating MRGPRX4. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it induces a response halfway between the baseline and maximum.

CompoundTargetAssay TypeEC50 Value
This compound MRGPRX4FLIPR Ca²⁺ Assay149 nM[1][2][3]
Nateglinide MRGPRX4Phosphatidylinositol Hydrolysis2.1 µM[4][5]
FLIPR Ca²⁺ Assay4.717 µM[4]
IP1 Accumulation Assay10.6 µM[4][5]

As the table illustrates, this compound exhibits an EC50 value in the nanomolar range, indicating a much stronger binding affinity and activation of MRGPRX4 compared to nateglinide, whose EC50 values are in the micromolar range. One study highlights that this compound has a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel, which is the primary target of nateglinide for its anti-diabetic effects.[1]

Experimental Protocols

The comparative potency of this compound and nateglinide was primarily determined using a FLIPR Ca²⁺ assay. This method is a robust, high-throughput technique for monitoring intracellular calcium mobilization, a key event following the activation of Gq-coupled GPCRs like MRGPRX4.

FLIPR Ca²⁺ Assay for GPCR Agonists: General Methodology
  • Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells, stably or transiently expressing the human MRGPRX4 receptor, are cultured and seeded into 96-well or 384-well microplates. The cells are allowed to adhere and form a monolayer overnight.

  • Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is cell-permeant and becomes fluorescent upon binding to free intracellular calcium. A probenecid (B1678239) solution is often included to prevent the dye from being extruded from the cells. The plate is incubated to allow for de-esterification of the dye within the cells.

  • Compound Preparation: Serial dilutions of the agonist compounds (this compound and nateglinide) are prepared in an appropriate assay buffer.

  • FLIPR Measurement: The microplate is placed into the FLIPR instrument. A baseline fluorescence reading is taken from each well. The instrument's integrated pipettor then adds the agonist solutions to the wells.

  • Signal Detection: Immediately upon agonist addition, the FLIPR instrument measures the change in fluorescence intensity over time. Agonist binding to MRGPRX4 activates the Gq signaling pathway, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.

  • Data Analysis: The fluorescence signal is plotted against time to generate response curves. The peak fluorescence intensity is used to determine the concentration-response curve for each agonist. The EC50 value is then calculated from this curve using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Both this compound and nateglinide exert their effects on MRGPRX4 by initiating a Gq-protein-coupled signaling cascade.

This compound and Nateglinide Signaling Pathway via MRGPRX4:

Upon binding of either this compound or nateglinide, MRGPRX4 undergoes a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is the signal detected in the FLIPR assay.[4][6][7]

cluster_membrane Cell Membrane MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 This compound This compound This compound->MRGPRX4 Agonist Binding Nateglinide Nateglinide Nateglinide->MRGPRX4 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulation start Start cell_prep Prepare MRGPRX4- expressing HEK293 cells start->cell_prep dye_loading Load cells with Ca²⁺ sensitive dye cell_prep->dye_loading compound_prep Prepare serial dilutions of This compound and Nateglinide dye_loading->compound_prep flipr Perform FLIPR Assay: Add compounds and measure fluorescence compound_prep->flipr data_analysis Analyze data and calculate EC50 values flipr->data_analysis comparison Compare EC50 values data_analysis->comparison conclusion Conclusion: This compound is more potent comparison->conclusion

References

A Comparative Guide to MS47134 and Other MRGPRX4 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the novel MRGPRX4 agonist, MS47134, with other known agonists of the Mas-related G protein-coupled receptor X4 (MRGPRX4). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective overview of the performance and characteristics of these compounds.

Introduction to MRGPRX4 and its Agonists

MRGPRX4, a primate-specific receptor primarily expressed in sensory neurons, has emerged as a key target in the study of itch, pain, and mast cell-mediated hypersensitivity.[1][2] Its activation is linked to the sensation of cholestatic pruritus, a condition characterized by intense itching due to liver diseases.[3] A variety of compounds, both endogenous and synthetic, have been identified as MRGPRX4 agonists. These include bile acids such as deoxycholic acid (DCA), the anti-diabetic drug nateglinide (B44641), and the potent synthetic agonist this compound.[1][3] Understanding the comparative pharmacology of these agonists is crucial for advancing research and developing targeted therapeutics.

Comparative Agonist Performance at MRGPRX4

The potency and efficacy of MRGPRX4 agonists are critical parameters for their use in research and potential therapeutic applications. Experimental data, primarily from in vitro functional assays, allows for a quantitative comparison of these compounds.

Quantitative Comparison of MRGPRX4 Agonist Potency

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other selected MRGPRX4 agonists. A lower EC50 value indicates higher potency.

AgonistEC50 (nM)Assay TypeReference
This compound 149FLIPR Ca2+ Assay[1]
Nateglinide>1000FLIPR Ca2+ Assay[4]
PSB-2203411.2Ca2+ Assay[5]
PSB-2204019.2Ca2+ Assay[5]

Note: Direct comparative studies for all agonists across multiple assays are limited. The data presented is compiled from available literature.

This compound demonstrates significantly higher potency compared to nateglinide in calcium flux assays.[1][4] More recent research has identified even more potent agonists, such as PSB-22034 and PSB-22040, with EC50 values in the low nanomolar range.[5]

Selectivity Profile

The selectivity of an agonist for its target receptor over other related receptors is paramount for its utility as a research tool and its potential as a therapeutic agent.

This compound has been shown to be highly selective for MRGPRX4. It exhibits 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1] Off-target profiling of this compound against a panel of 320 G protein-coupled receptors (GPCRs) revealed activity only at MRGPRX4 and MRGPRX1.[4] However, other studies have indicated that some phosphate-containing MRGPRX4 agonists, such as fospropofol, fosphenytoin, and dexamethasone (B1670325) phosphate, do not show cross-reactivity with other human MRGPRs (MRGPRX1, MRGPRX2, and MRGPRX3), suggesting a high degree of selectivity for these compounds.

Signaling Pathways and Experimental Workflows

Activation of MRGPRX4 by agonists initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6]

MRGPRX4 Signaling Pathway

MRGPRX4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) MRGPRX4 MRGPRX4 Agonist->MRGPRX4 Binds Gq Gq MRGPRX4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Itch Sensation) PKC->Downstream Phosphorylates

Caption: MRGPRX4 Gq-PLC Signaling Pathway.

Experimental Workflow for Agonist Characterization

The characterization of MRGPRX4 agonists typically involves a series of in vitro assays to determine their potency, efficacy, and selectivity. A general workflow is outlined below.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: FLIPR Ca²⁺ Assay on MRGPRX4-expressing cells start->primary_screen hit_id Hit Identification: Potent Agonists Identified primary_screen->hit_id dose_response Dose-Response Analysis: Determine EC50 and Emax hit_id->dose_response secondary_assays Secondary Assays dose_response->secondary_assays selectivity Selectivity Profiling: Test against MRGPRX1, X2, X3, and other relevant receptors dose_response->selectivity ip1 IP1 Accumulation Assay secondary_assays->ip1 barrestin β-Arrestin Recruitment Assay secondary_assays->barrestin lead_opt Lead Optimization ip1->lead_opt barrestin->lead_opt selectivity->lead_opt

Caption: General experimental workflow for MRGPRX4 agonist characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of MRGPRX4 agonists.

FLIPR Calcium Mobilization Assay

This assay is a primary method for assessing Gq-coupled GPCR activation by measuring changes in intracellular calcium concentration.

  • Cell Culture and Plating: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media. Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit reagent) in a buffered saline solution for 1 hour at 37°C.[7][8] This allows the dye to enter the cells.

  • Compound Addition and Signal Detection: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured before the automated addition of varying concentrations of the agonist. The instrument then continuously records the fluorescence intensity, which increases as intracellular calcium levels rise upon receptor activation.

  • Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of a downstream metabolite, inositol monophosphate (IP1).

  • Cell Stimulation: MRGPRX4-expressing cells are plated in a multi-well format. Prior to agonist stimulation, the cells are incubated in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[9][10]

  • Lysis and Detection: After stimulation with the agonist for a defined period, the cells are lysed. The concentration of IP1 in the cell lysate is then determined using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][11]

  • HTRF Principle: In the HTRF IP-One assay, a europium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor) are used. In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high FRET signal. Cellular IP1 produced upon receptor activation competes with the d2-labeled IP1 for antibody binding, leading to a decrease in the FRET signal.[9]

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1. A standard curve is used to quantify the amount of IP1 produced, and this is plotted against the agonist concentration to determine potency and efficacy.

β-Arrestin Recruitment Assay

This assay assesses the ability of an agonist to promote the interaction between the activated MRGPRX4 receptor and β-arrestin proteins, which is a key event in receptor desensitization and signaling.

  • Assay Principle: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[12] In this system, MRGPRX4 is fused to a BRET donor (e.g., Renilla luciferase, RLuc), and β-arrestin is fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).

  • Cell Transfection and Stimulation: Cells are co-transfected with the donor- and acceptor-tagged constructs. Upon agonist stimulation, if β-arrestin is recruited to the receptor, the donor and acceptor molecules are brought into close proximity, allowing for energy transfer from the donor to the acceptor upon addition of the luciferase substrate.

  • Signal Detection: The light emitted by both the donor and the acceptor is measured. The BRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis: An increase in the BRET ratio indicates agonist-induced β-arrestin recruitment. Plotting the BRET ratio against the agonist concentration allows for the determination of the potency and efficacy of the agonist in mediating this interaction. Studies have shown that some MRGPRX4 agonists, like DCA, are biased towards Gq signaling and do not cause significant β-arrestin recruitment, while others like nateglinide can recruit β-arrestin2.[12]

Conclusion

This compound stands out as a potent and selective tool compound for the investigation of MRGPRX4. Its superior potency over earlier agonists like nateglinide makes it a valuable asset for in vitro and potentially in vivo studies. The landscape of MRGPRX4 agonists is continually evolving, with newer compounds demonstrating even greater potency. The experimental protocols detailed in this guide provide a framework for the continued characterization and comparison of novel MRGPRX4 agonists, which will be instrumental in dissecting the role of this receptor in health and disease and in the development of novel therapeutics for conditions such as chronic itch.

References

Validating MRGPRX4 Activation by MS47134: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MS47134 as an agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][2] We present supporting experimental data, detailed protocols for validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to MRGPRX4 and this compound

MRGPRX4 is a G protein-coupled receptor (GPCR) primarily expressed in sensory neurons of the dorsal root ganglia.[3] Its activation is linked to cholestatic pruritus (itch associated with liver disease) as it is a receptor for bile acids.[4][5][6] The development of potent and selective agonists is crucial for studying the physiological and pathological roles of MRGPRX4. This compound has been identified as a potent and selective agonist for MRGPRX4, making it a valuable tool for research in this area.[1][7][8]

Quantitative Comparison of MRGPRX4 Agonists

This compound demonstrates significantly higher potency in activating MRGPRX4 compared to previously known agonists like nateglinide (B44641) and various bile acids. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates higher potency.

CompoundAgonist TypeEC50 (nM)
This compound Synthetic Agonist 149 [1][2][7][8]
NateglinideSynthetic Agonist>1000[9]
Deoxycholic acid (DCA)Endogenous Bile Acid~7,000[10]
Cholic acid (CA)Endogenous Bile Acid~10,000[10]
Chenodeoxycholic acid (CDCA)Endogenous Bile Acid~10,000[10]
Lithocholic acid (LCA)Endogenous Bile Acid~10,000[10]

Selectivity Profile of this compound

High selectivity is critical for a chemical probe to ensure that its effects are mediated through the intended target. This compound exhibits excellent selectivity for MRGPRX4.

TargetActivityNotes
MRGPRX4 Agonist Primary Target [9]
MRGPRX1AgonistSome cross-reactivity observed.[9]
Kir6.2/SUR1 Potassium Channel-47-fold improved selectivity for MRGPRX4.[1][9]
318 other GPCRsNo appreciable activityTested in a broad off-target profiling panel.[9]

MRGPRX4 Signaling Pathway

Upon activation by an agonist like this compound, MRGPRX4 primarily couples to the Gαq signaling pathway.[3][11] This initiates a cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[3][11] This increase in cytosolic Ca2+ is a key event that can be measured to quantify receptor activation.

MRGPRX4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gαq MRGPRX4->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers This compound This compound This compound->MRGPRX4 binds & activates

Caption: The MRGPRX4 Gq-mediated signaling pathway.

Experimental Validation of MRGPRX4 Activation

Key Experiment: FLIPR Calcium Assay

The validation of this compound as an MRGPRX4 agonist is commonly performed using a Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay.[9] This high-throughput assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation via the Gq pathway. Cells expressing MRGPRX4 are pre-loaded with a calcium-sensitive fluorescent dye. When this compound is added and activates the receptor, the resulting calcium release causes a significant increase in fluorescence, which is detected by the FLIPR instrument.

Experimental Workflow

FLIPR_Workflow cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_culture 1. Culture cells expressing MRGPRX4 (e.g., HEK293T) dye_loading 2. Load cells with a Ca²⁺-sensitive dye cell_culture->dye_loading compound_addition 3. Add this compound or other test compounds dye_loading->compound_addition read_plate 4. Measure fluorescence changes over time using FLIPR compound_addition->read_plate data_proc 5. Process raw fluorescence data read_plate->data_proc ec50_calc 6. Generate dose-response curves and calculate EC₅₀ values data_proc->ec50_calc

Caption: Workflow for the FLIPR Calcium Assay.

Detailed Experimental Protocol: FLIPR Calcium Assay

This protocol is a representative example for validating MRGPRX4 activation. Specific cell lines, reagents, and instrument settings may require optimization.

  • Cell Culture and Plating:

    • Culture HEK293T cells stably or transiently expressing human MRGPRX4 in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • One day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium-6) according to the manufacturer's instructions. Often, this includes an equal volume of probenecid (B1678239) solution to prevent dye leakage from the cells.

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and other reference compounds (e.g., nateglinide, bile acids) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare a "no-stimulant" control (buffer only) and a "max-response" control (e.g., a calcium ionophore like ionomycin).

  • FLIPR Measurement:

    • Set the FLIPR instrument parameters (e.g., excitation/emission wavelengths, read interval, duration).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay. The instrument will measure a baseline fluorescence for a short period, then automatically add the compounds from the source plate to the cell plate, and continue to record the fluorescence signal over time (typically for 2-3 minutes).

  • Data Analysis:

    • The primary output is the change in relative fluorescence units (RFU) over time.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the baseline and express it as a percentage of the maximum response control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

The available data robustly validate this compound as a potent and selective agonist of the MRGPRX4 receptor. Its superior potency compared to endogenous ligands and other synthetic compounds, combined with its high selectivity, makes it an invaluable pharmacological tool. The use of standardized validation methods, such as the FLIPR calcium assay, allows for reliable and reproducible characterization of its activity, facilitating further research into the role of MRGPRX4 in cholestatic itch and other sensory disorders.

References

MS47134: A Comparative Analysis of Cross-Reactivity with Other G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a molecular probe is paramount. This guide provides a comprehensive comparison of MS47134's cross-reactivity with other G protein-coupled receptors (GPCRs), supported by experimental data. This compound has been identified as a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key player in itch and mast cell-mediated hypersensitivity reactions.[1][2][3][4]

Selectivity Profile of this compound

Quantitative Analysis of GPCR Activity

The following table summarizes the quantitative data from the off-target profiling of this compound.

TargetActivityConcentrationNotes
MRGPRX4 Potent Agonist EC₅₀ = 149 nM Primary target [2][3]
MRGPRX1Initial activity observed3 µMNot replicated in follow-up assays[1]
318 Other GPCRsNo appreciable agonist or antagonist activity3 µMIndicates high selectivity[1]
Kir6.2/SUR1 Potassium Channel47-fold lower selectivity compared to MRGPRX4Not specifiedDemonstrates selectivity over a non-GPCR target[1][2]

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating MRGPRX4. This receptor is known to couple with Gq-family G proteins.[5] Upon activation, the Gq protein initiates a downstream signaling cascade, leading to the physiological responses associated with MRGPRX4, such as the sensation of itch.[5][6]

This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq Protein MRGPRX4->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Itch Sensation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via MRGPRX4 activation.

Experimental Protocols

The determination of this compound's cross-reactivity was primarily conducted using the PRESTO-Tango assay, a high-throughput screening platform for GPCRs.

PRESTO-Tango GPCR Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-And-GO) assay is a powerful method for profiling ligand interactions with a large number of GPCRs simultaneously.

Principle: This assay is based on ligand-induced arrestin recruitment to the activated GPCR. The GPCR is fused to a transcription factor, and the arrestin is fused to a protease. When the ligand (this compound) binds to its target GPCR, it induces a conformational change that promotes the binding of the arrestin-protease fusion protein. This brings the protease in close proximity to the transcription factor, leading to its cleavage. The cleaved transcription factor then translocates to the nucleus and drives the expression of a reporter gene, which can be quantified.

Experimental Workflow:

  • Cell Line Preparation: A cell line is engineered to express the library of GPCR-transcription factor fusions and the arrestin-protease fusion.

  • Compound Incubation: The cells are incubated with the test compound (this compound at a concentration of 3 µM).

  • Reporter Gene Expression: Following incubation, the expression of the reporter gene is measured.

  • Data Analysis: The level of reporter gene expression is normalized to a basal level. A significant increase (e.g., threefold over basal) indicates a positive interaction between the compound and a specific GPCR.

cluster_0 Cell-Based Assay cluster_1 Data Analysis A Engineered Cells Expressing GPCR-TF & Arrestin-Protease B Incubate with this compound (3 µM) A->B C Ligand-GPCR Binding B->C D Arrestin Recruitment & Protease Cleavage C->D E Transcription Factor Translocation to Nucleus D->E F Reporter Gene Expression E->F G Quantify Reporter Signal F->G H Normalize to Basal Level G->H I Identify >3-fold Increase H->I J Positive Hit (Potential Cross-reactivity) I->J Yes K No Significant Activity I->K No

Figure 2: Experimental workflow for GPCR cross-reactivity screening using the PRESTO-Tango assay.

References

Comparative Analysis of MS47134 and Endogenous Ligands for the MRGPRX4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic agonist MS47134 and the endogenous ligands of the Mas-related G-protein-coupled receptor X4 (MRGPRX4), primarily bile acids. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts targeting MRGPRX4.

Introduction to MRGPRX4, this compound, and Endogenous Ligands

The Mas-related G-protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia.[1] It has been identified as a key player in mediating itch, particularly in cholestatic conditions where bile acid levels are elevated.[2] The endogenous ligands for MRGPRX4 are bile acids, with deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) being prominent examples.[2]

This compound is a potent and selective synthetic agonist developed for the study of MRGPRX4.[3] It has been instrumental in elucidating the structure and function of the receptor.[4][5] This guide provides a side-by-side comparison of the pharmacological and functional characteristics of this compound and its natural counterparts.

Quantitative Comparison of Ligand Potency

The following tables summarize the potency of this compound and various endogenous bile acids in activating MRGPRX4, as determined by different functional assays.

Table 1: Potency of this compound in Activating MRGPRX4

LigandAssayEC50 (nM)Source
This compoundFLIPR Ca²⁺ Assay149[3][6][7]

Table 2: Potency of Endogenous Bile Acids in Activating MRGPRX4

LigandTGFα Shedding Assay EC50 (µM)FLIPR Ca²⁺ Assay EC50 (µM)Source
Deoxycholic acid (DCA)2.72.6[8]
Chenodeoxycholic acid (CDCA)4.85.1[8]
Lithocholic acid (LCA)8.59.2[8]
Cholic acid (CA)15.316.8[8]
Ursodeoxycholic acid (UDCA)25.628.9[8]
Taurocholic acid (TCA)>100>100[8]
Glycocholic acid (GCA)>100>100[8]

Signaling Pathways

Activation of MRGPRX4 by both this compound and its endogenous bile acid ligands primarily couples to the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1]

Interestingly, evidence suggests biased agonism at the MRGPRX4 receptor. While the synthetic agonist nateglinide (B44641) (a less potent precursor to this compound) has been shown to induce both Gq signaling and β-arrestin recruitment, the endogenous ligand deoxycholic acid (DCA) appears to be a biased agonist, potently activating the Gq pathway with no significant recruitment of β-arrestin.[9] This differential signaling could have important implications for the physiological and pathological roles of MRGPRX4 activation by different ligands. The β-arrestin recruitment profile for this compound has not been explicitly reported in the reviewed literature.

MRGPRX4_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Bile_Acids Endogenous Bile Acids (e.g., DCA) Bile_Acids->MRGPRX4 Biased_Agonism Biased Agonism (Ligand-dependent) Gq Gαq MRGPRX4->Gq Activation beta_arrestin β-arrestin MRGPRX4->beta_arrestin Recruitment (Nateglinide) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers Biased_Agonism->beta_arrestin No Recruitment (DCA)

MRGPRX4 Signaling Pathway

Experimental Protocols

FLIPR Ca²⁺ Assay for MRGPRX4 Activation

This assay measures the activation of MRGPRX4 by detecting changes in intracellular calcium concentration using a fluorescent indicator.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human MRGPRX4 are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: Serial dilutions of the test compounds (this compound or bile acids) are prepared in an appropriate buffer.

  • Fluorescence Measurement: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the compounds.

  • Compound Addition and Signal Detection: The test compounds are automatically added to the wells, and the fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: The change in fluorescence intensity is used to calculate dose-response curves and determine the EC50 values for each compound.

FLIPR_Workflow start Start cell_seeding Seed MRGPRX4-expressing HEK293 cells in 384-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 flipr_measurement Measure baseline fluorescence in FLIPR instrument incubation2->flipr_measurement prepare_compounds Prepare serial dilutions of this compound/Bile Acids add_compounds Add compounds to wells prepare_compounds->add_compounds flipr_measurement->add_compounds read_fluorescence Monitor fluorescence change in real-time add_compounds->read_fluorescence data_analysis Analyze data and calculate EC50 values read_fluorescence->data_analysis end End data_analysis->end

FLIPR Ca²⁺ Assay Workflow

TGFα Shedding Assay

This assay provides an alternative method to measure Gq-coupled GPCR activation by quantifying the release of a modified transforming growth factor-alpha (TGFα).

Methodology:

  • Cell Transfection: HEK293A cells are co-transfected with plasmids encoding MRGPRX4 and an alkaline phosphatase (AP)-tagged pro-TGFα.[10][11][12][13][14]

  • Cell Seeding and Starvation: Transfected cells are seeded into multi-well plates and then serum-starved for a period before the assay.

  • Ligand Stimulation: Cells are stimulated with various concentrations of the ligands (e.g., bile acids) for a defined period.

  • Conditioned Medium Collection: The cell culture supernatant (conditioned medium) is collected.

  • AP Activity Measurement: The alkaline phosphatase activity in the conditioned medium is measured using a chemiluminescent substrate. The amount of shed AP-TGFα is proportional to the level of Gq activation.

  • Data Analysis: The luminescence signal is used to generate dose-response curves and determine the EC50 values.

Comparative Discussion

  • Potency: The synthetic agonist this compound is significantly more potent in activating MRGPRX4 (EC50 = 149 nM) compared to the most potent endogenous bile acid, deoxycholic acid (EC50 ≈ 2.6-2.7 µM).[3][8] This higher potency makes this compound a valuable tool for in vitro and in vivo studies of MRGPRX4.

  • Signaling Bias: The observation that DCA acts as a biased agonist, favoring the Gq pathway over β-arrestin recruitment, is a critical finding.[9] This contrasts with nateglinide, which engages both pathways. The signaling profile of this compound regarding β-arrestin recruitment requires further investigation to fully understand its pharmacological properties compared to endogenous ligands. This biased signaling could have significant implications for the development of therapeutic agents targeting MRGPRX4, as it may be desirable to selectively activate or inhibit specific downstream pathways to achieve therapeutic benefit while minimizing side effects.

  • Experimental Considerations: The choice of assay can influence the determined potency of ligands. While the FLIPR Ca²⁺ assay and the TGFα shedding assay both measure Gq-mediated signaling, they do so at different points in the pathway. It is important to consider these differences when comparing data from various sources.

Conclusion

This compound serves as a potent and selective tool for probing the function of MRGPRX4. Its higher potency compared to endogenous bile acids makes it a valuable research compound. The emerging evidence of biased agonism among MRGPRX4 ligands highlights the complexity of its signaling and presents opportunities for the development of pathway-selective drugs for conditions such as cholestatic itch. Further studies are warranted to fully characterize the signaling profiles of this compound and a broader range of endogenous ligands to advance our understanding of MRGPRX4 biology and its therapeutic potential.

References

A Comparative Guide to the Specificity of MS47134 for MRGPRX4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MS47134, a potent agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), with other known agonists and antagonists targeting this receptor. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies on MRGPRX4, a key receptor implicated in itch, pain, and hypersensitivity reactions.

Executive Summary

This compound has emerged as a highly potent and selective agonist for MRGPRX4. This guide presents a comparative analysis of its performance against other MRGPRX4 modulators, supported by quantitative data from various in vitro assays. We provide detailed experimental protocols for key functional assays and visualize the primary signaling pathway to offer a comprehensive resource for researchers in the field.

Comparative Analysis of MRGPRX4 Modulators

The following tables summarize the quantitative data for this compound and other selected MRGPRX4 agonists and antagonists.

Table 1: Comparison of MRGPRX4 Agonists

CompoundTypeEC50 (nM)AssayCell LineKey Findings
This compound Synthetic Agonist149[1]FLIPR Ca2+ AssayHEK293TPotent and selective agonist.[1]
150[2]FLIPR Ca2+ AssayNot Specified47-fold improved selectivity over Kir6.2/SUR1 potassium channel.[2]
NateglinideSynthetic Agonist10,600[3]IP1 Accumulation AssayHEK293TOff-target activity at MRGPRX4.[3]
4,717[3]Ca2+ Flux AssayNot SpecifiedPotency varies across different studies and assays.[3]
Deoxycholic Acid (DCA)Endogenous Agonist (Bile Acid)2,700[4]TGFα Shedding Assay / FLIPR Ca2+ AssayHEK293TOne of the most potent endogenous agonists.[4]
PSB-22034Synthetic Agonist11.2[5][6][7][8]Ca2+ AssayNot SpecifiedHighly potent and selective for the main variant of MRGPRX4.[6][7]
PSB-22040Synthetic Agonist19.2[6][7]Ca2+ AssayNot SpecifiedHigh selectivity versus other MRGPRX subtypes.[6][7]
FospropofolSynthetic Agonist3.78[4]FLIPR Ca2+ AssayHEK293High potency agonist.[4]
FosphenytoinSynthetic Agonist77.01[4]FLIPR Ca2+ AssayHEK293Potent agonist.[4]
Dexamethasone PhosphateSynthetic Agonist14.68[4]FLIPR Ca2+ AssayHEK293High potency agonist.[4]

Table 2: Comparison of MRGPRX4 Antagonists

CompoundTypeIC50 (nM)AssayCell LineKey Findings
EP547Synthetic AntagonistPotent and highly selective[9][10]Not SpecifiedNot SpecifiedIn Phase 2 clinical trials for cholestatic and uremic pruritus.[1][11]
MRGPRX4 modulator-1 (compound 31-2)Synthetic Antagonist< 100[6][7][9][12][13]Not SpecifiedNot SpecifiedPotent antagonist activity.[7][12]
Nelremagpran (MRGPRX4 modulator-2, compound 1-55)Synthetic Antagonist< 100[14]Not SpecifiedNot SpecifiedPotent antagonist activity.[14]
Terpene-Based Thiazole Hydrazines (e.g., 1C)Negative Allosteric Modulator (NAM)337[15]Functional AssaysNot SpecifiedIdentified as a NAM with some activity at MRGPRX2.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

FLIPR Calcium (Ca2+) Mobilization Assay for MRGPRX4 Activity

This protocol is designed for measuring intracellular calcium flux in response to agonist or antagonist activity at MRGPRX4 expressed in HEK293T cells.

Materials:

  • HEK293T cells stably expressing human MRGPRX4

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Poly-D-lysine coated 384-well black-wall, clear-bottom plates

  • FLIPR Calcium 4, 5, or 6 Assay Kit (Molecular Devices)

  • Test compounds (agonists and antagonists) dissolved in DMSO

  • Assay buffer (Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

Procedure:

  • Cell Plating: Seed MRGPRX4-expressing HEK293T cells into 384-well plates at a density of 10,000-12,500 cells per well in 25 µL of culture medium.[15][16] Incubate overnight at 37°C in a 5% CO2 incubator.[15][17]

  • Dye Loading: The following day, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit). Add an equal volume (25 µL) of the loading buffer to each well.[17]

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.[17][18]

  • Compound Preparation: Prepare serial dilutions of test compounds (agonists) or a fixed concentration of antagonist followed by serial dilutions of an agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument will then add a defined volume (e.g., 12.5 µL) of the compound from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 2 minutes to capture the peak response.

  • Data Analysis: The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration. For agonists, plot ΔRFU against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50. For antagonists, the IC50 is determined by the concentration of the antagonist that inhibits the agonist-induced response by 50%.

PRESTO-Tango Assay for GPCR Selectivity Screening

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen compounds against a large panel of GPCRs to determine their selectivity.

Principle: This assay utilizes a modified β-arrestin recruitment system. Upon ligand-induced GPCR activation, a fusion protein of β-arrestin and TEV (Tobacco Etch Virus) protease is recruited to the receptor. This brings the protease into proximity with a transcription factor that is linked to the C-terminus of the GPCR via a TEV protease cleavage site. Cleavage of the transcription factor allows it to translocate to the nucleus and drive the expression of a reporter gene, typically luciferase.

General Protocol Outline:

  • Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and the β-arrestin2-TEV protease fusion, are used.

  • Transfection: A library of plasmids, each encoding a different human GPCR tagged with the TEV cleavage site and the transcription factor, is transfected into the HTLA cells in a 384-well format.

  • Compound Addition: After an overnight incubation to allow for receptor expression, the test compound (e.g., this compound) is added to the cells at a fixed concentration.

  • Incubation: The plates are incubated overnight to allow for β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.

  • Luminescence Reading: A luciferase substrate is added, and the luminescence is measured. An increase in luminescence compared to vehicle-treated cells indicates that the compound activates the specific GPCR in that well.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MRGPRX4 signaling pathway and a typical experimental workflow for screening MRGPRX4 modulators.

MRGPRX4_Signaling_Pathway MRGPRX4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Activation, Itch Sensation) Ca_release->Cellular_Response Agonist Agonist (e.g., this compound, Bile Acids) Agonist->MRGPRX4 Activates Antagonist Antagonist (e.g., EP547) Antagonist->MRGPRX4 Blocks

Caption: MRGPRX4 activation by an agonist leads to Gq protein-mediated stimulation of PLC.

Experimental_Workflow Experimental Workflow for MRGPRX4 Modulator Screening cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_data_analysis Data Analysis Culture Culture MRGPRX4-expressing HEK293T cells Seed Seed cells into 384-well plates Culture->Seed Dye_Load Load cells with Ca²⁺ sensitive dye Seed->Dye_Load FLIPR Measure Ca²⁺ flux using FLIPR Dye_Load->FLIPR Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->FLIPR Dose_Response Generate dose-response curves FLIPR->Dose_Response EC50_IC50 Calculate EC50/IC50 values Dose_Response->EC50_IC50 Result Result EC50_IC50->Result Identify potent and selective modulators

Caption: A typical workflow for identifying and characterizing MRGPRX4 modulators.

References

Evaluating the On-Target Efficacy of MS47134: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the quest for potent and selective G-protein coupled receptor (GPCR) modulators is a continuous endeavor. MS47134 has emerged as a significant tool compound for studying the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in itch and mast cell-mediated hypersensitivity. This guide provides a comprehensive comparison of this compound with alternative MRGPRX4 agonists, supported by experimental data and detailed protocols to aid in the objective evaluation of its on-target effects.

On-Target Potency and Selectivity of this compound

This compound is a potent and selective agonist of MRGPRX4 with a reported half-maximal effective concentration (EC50) of approximately 149-150 nM.[1][2] Its primary on-target effect is the activation of the Gq signaling pathway, leading to an increase in intracellular calcium.[3][4] This activity makes it a valuable tool for investigating the physiological roles of MRGPRX4.

A key aspect of a useful chemical probe is its selectivity. This compound has demonstrated a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel, a known off-target of the less selective MRGPRX4 agonist, nateglinide.[1] Furthermore, comprehensive off-target screening of this compound at a concentration of 3 µM against a panel of 320 GPCRs revealed no significant agonist or antagonist activity at 318 of these receptors.[1] While initial screening showed some activity at MRGPRX1, this was not replicated in subsequent concentration-response assays, confirming the high selectivity of this compound for MRGPRX4.[1]

Comparison with Alternative MRGPRX4 Agonists

The landscape of MRGPRX4 agonists includes the well-established but less potent compound, nateglinide, as well as newer, more potent molecules such as PSB-22034 and PSB-22040. A direct comparison of their potencies highlights the advancements in the development of selective MRGPRX4 modulators.

CompoundTargetAssay TypeReported EC50
This compound MRGPRX4FLIPR Ca²+ Assay~150 nM[1][2]
NateglinideMRGPRX4FLIPR Ca²+ Assay4.7 µM[3]
MRGPRX4IP1 Accumulation Assay10.6 µM[3][5]
MRGPRX4Phosphatidylinositol Hydrolysis2.1 µM[5]
PSB-22034MRGPRX4Ca²+ Assay11.2 nM[6]
PSB-22040MRGPRX4Ca²+ Assay19.2 nM[7]

Note: EC50 values for Nateglinide vary across different studies and assay formats, emphasizing the importance of standardized experimental conditions for direct comparison.

While PSB-22034 and PSB-22040 exhibit higher potency than this compound, a comprehensive public assessment of their off-target selectivity profiles is not yet available. Therefore, this compound remains a well-characterized and highly selective tool compound for studying MRGPRX4.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are essential.

FLIPR Calcium Assay Protocol for MRGPRX4 Activation

This protocol outlines the measurement of intracellular calcium flux in response to MRGPRX4 agonism using a Fluorometric Imaging Plate Reader (FLIPR).

Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX4 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into black-walled, clear-bottom 384-well plates at a density of 12,500 cells per well.[8]

  • Incubate the plates overnight at 37°C.[8]

Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).

  • Remove the culture medium from the wells and add the dye-loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[8][9]

  • Allow the plate to equilibrate to room temperature for 30 minutes before the assay.[8]

Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds (this compound, Nateglinide, etc.) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves the automated addition of the compounds to the cell plate.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data is typically expressed as the change in fluorescence relative to the baseline.

Site-Directed Mutagenesis for MRGPRX4 Binding Site Validation

This method is used to introduce specific amino acid mutations in the MRGPRX4 protein to identify residues critical for agonist binding.

Primer Design:

  • Design complementary forward and reverse primers containing the desired mutation.

  • The mutation site should be located in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.

Mutagenesis PCR:

  • Perform PCR using a high-fidelity DNA polymerase with the MRGPRX4 expression plasmid as the template and the mutagenic primers.

  • The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.

Template Digestion and Transformation:

  • Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmids intact.

  • Transform the DpnI-treated plasmid DNA into competent E. coli cells.

Verification:

  • Isolate the plasmid DNA from several resulting colonies.

  • Sequence the entire MRGPRX4 coding region to confirm the presence of the desired mutation and the absence of any unintended mutations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MRGPRX4 activation and the experimental procedures used to study them can enhance understanding.

MRGPRX4_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 binds Gq Gq Protein MRGPRX4->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Itch Sensation) DAG->Cellular_Response Ca_release->Cellular_Response

MRGPRX4 Signaling Pathway

FLIPR_Assay_Workflow A Seed MRGPRX4-expressing HEK293 cells in 384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Add test compounds (e.g., this compound) using FLIPR D->E F Measure fluorescence change (Calcium Flux) E->F G Data Analysis (EC50 determination) F->G

FLIPR Calcium Assay Workflow

Site_Directed_Mutagenesis_Workflow A Design mutagenic primers for MRGPRX4 B Perform PCR with MRGPRX4 plasmid A->B C Digest parental methylated plasmid with DpnI B->C D Transform mutated plasmid into E. coli C->D E Isolate and sequence plasmid DNA D->E F Verify desired mutation E->F

Site-Directed Mutagenesis Workflow

References

Head-to-Head Comparison: MS47134 and Nateglinide for MRGPRX4 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to MRGPRX4 Agonists

This guide provides a detailed head-to-head comparison of MS47134 and the tool compound Nateglinide, both of which are known agonists of the Mas-related G protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity, making its modulation a key area of research.[1][2] This document aims to equip researchers with the necessary data and protocols to make informed decisions about the selection and use of these compounds in their studies.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and Nateglinide as MRGPRX4 agonists.

ParameterThis compoundNateglinideReference(s)
Target MRGPRX4MRGPRX4, Kir6.2/SUR1 potassium channel[1]
Potency (EC50) 149 nM (in FLIPR Ca2+ assay)~4.7 µM (in Ca2+ flux assay), 10.6 µM (in IP1 accumulation assay)[3][4]
Selectivity 47-fold more selective for MRGPRX4 over Kir6.2/SUR1 potassium channel.[1][2] Off-target profiling at 320 GPCRs showed activity only at MRGPRX4.[1]Primary target is the Kir6.2/SUR1 potassium channel; MRGPRX4 activation is an off-target effect.[3]
Mechanism of Action AgonistAgonist[1][5]

Experimental Data and Protocols

The primary assay used to determine the potency of these compounds is the Fluorometric Imaging Plate Reader (FLIPR) Calcium (Ca2+) assay. This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR like MRGPRX4.

FLIPR Ca2+ Assay Protocol

This protocol provides a general framework for assessing the potency of MRGPRX4 agonists. Specific cell lines, dye loading conditions, and instrument settings should be optimized for individual experimental setups.

1. Cell Culture and Plating:

  • HEK293 cells stably or transiently expressing human MRGPRX4 are commonly used.
  • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the cell culture medium from the plates and add the dye loading solution to each well.
  • Incubate the plates at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (this compound and Nateglinide) in the assay buffer.
  • The FLIPR instrument is a high-throughput platform that can be programmed to add the compounds to the cell plates.[6][7][8][9]

4. Data Acquisition and Analysis:

  • Measure the baseline fluorescence for a short period before compound addition.
  • The FLIPR instrument will then add the compounds to the wells and continue to measure the fluorescence intensity over time.
  • The increase in fluorescence, corresponding to the rise in intracellular Ca2+, is recorded.
  • The data is typically analyzed by plotting the peak fluorescence response against the compound concentration.
  • The EC50 value, the concentration of the agonist that gives half-maximal response, is calculated using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Signaling Pathway and Experimental Workflow

MRGPRX4 Signaling Pathway

This compound and Nateglinide activate MRGPRX4, which is a Gq-coupled GPCR.[5][10][11][12] This activation initiates a downstream signaling cascade as depicted in the following diagram.

MRGPRX4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gαq MRGPRX4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Itch, Pain) Ca_release->Cellular_Response PKC_activation->Cellular_Response Agonist This compound or Nateglinide Agonist->MRGPRX4 Binds to

Caption: MRGPRX4 signaling cascade upon agonist binding.

Experimental Workflow for Agonist Potency Determination

The following diagram outlines the typical workflow for determining the potency of MRGPRX4 agonists using the FLIPR Ca2+ assay.

Experimental_Workflow start Start cell_prep Prepare MRGPRX4-expressing cells in microplates start->cell_prep dye_loading Load cells with a calcium-sensitive dye cell_prep->dye_loading compound_prep Prepare serial dilutions of This compound and Nateglinide dye_loading->compound_prep run_flipr Perform FLIPR Ca²⁺ assay compound_prep->run_flipr data_analysis Analyze fluorescence data and calculate EC50 values run_flipr->data_analysis comparison Compare potency and selectivity data_analysis->comparison end End comparison->end

Caption: Workflow for agonist potency determination.

Conclusion

This guide provides a comparative overview of this compound and Nateglinide for the study of MRGPRX4. This compound emerges as a significantly more potent and selective tool compound for investigating the role of MRGPRX4 in physiological and pathological processes.[1][2] Its high selectivity minimizes the potential for off-target effects, a crucial consideration for in vitro and in vivo studies.[1] Nateglinide, while capable of activating MRGPRX4, is primarily a drug for type 2 diabetes with the Kir6.2/SUR1 potassium channel as its main target, and its use as a specific MRGPRX4 tool should be approached with caution due to its lower potency and potential for confounding off-target activities. Researchers should carefully consider these factors when selecting an agonist for their MRGPRX4-related research.

References

Confirming MS47134-Mediated Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MS47134's performance with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation into its signaling pathways.

Performance Comparison of MRGPRX4 Agonists

This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity. This section compares the potency and selectivity of this compound with Nateglinide, another known MRGPRX4 agonist.

CompoundTargetEC50 (nM)Potency ComparisonSelectivity
This compound MRGPRX4149-47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel. Profiled against 320 GPCRs, showing activity only at MRGPRX4 (and a non-replicated activity at MRGPRX1).
Nateglinide MRGPRX44,717This compound exhibits significantly improved potency.Less selective than this compound.

Signaling Pathway of this compound at MRGPRX4

This compound activates MRGPRX4, which couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium concentration.

MS47134_Signaling_Pathway This compound This compound MRGPRX4 MRGPRX4 This compound->MRGPRX4 Binds to Gq Gq Protein (α, β, γ subunits) MRGPRX4->Gq Activates G_alpha_q_GTP Gαq-GTP Gq->G_alpha_q_GTP G_beta_gamma Gβγ Gq->G_beta_gamma PLCb Phospholipase C-β (PLCβ) G_alpha_q_GTP->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Opens channel for Ca_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Mast Cell Degranulation) Ca_release->Downstream PKC->Downstream

This compound-mediated Gq signaling pathway.

Experimental Protocols

FLIPR Calcium Assay for MRGPRX4 Activation

This protocol describes a representative method for measuring intracellular calcium mobilization following MRGPRX4 activation using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human MRGPRX4 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

3. Compound Preparation:

  • Prepare a 3x concentrated stock solution of this compound and any comparator compounds (e.g., Nateglinide) in the assay buffer.

  • Perform serial dilutions to create a dose-response curve.

4. FLIPR Measurement:

  • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 50 µL of the 3x compound solution to the cell plate.

  • Immediately begin measuring the fluorescence intensity every 1.5 seconds for a total of 2-3 minutes.

5. Data Analysis:

  • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration of the agonist.

  • Plot the peak response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture & Plate MRGPRX4-expressing cells dye_loading 2. Load cells with calcium-sensitive dye cell_culture->dye_loading compound_prep 3. Prepare serial dilutions of this compound & comparators dye_loading->compound_prep baseline 4. Measure baseline fluorescence in FLIPR compound_prep->baseline addition 5. Add compounds to cell plate baseline->addition measurement 6. Measure fluorescence change over time addition->measurement data_processing 7. Calculate peak fluorescence response measurement->data_processing dose_response 8. Plot dose-response curve data_processing->dose_response ec50 9. Determine EC50 value dose_response->ec50

Experimental workflow for the FLIPR Calcium Assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a method to assess mast cell degranulation, a key downstream effect of MRGPRX4 activation, by measuring the release of the granular enzyme β-hexosaminidase.

1. Mast Cell Culture and Sensitization (if applicable for the model):

  • Culture a suitable mast cell line (e.g., LAD2 or RBL-2H3) according to standard protocols.

  • For IgE-mediated degranulation controls, cells can be sensitized with an appropriate IgE overnight.

2. Cell Stimulation:

  • Wash the mast cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

  • Aliquot the cells into a 96-well plate.

  • Add varying concentrations of this compound or control compounds to the wells. Include a positive control for degranulation (e.g., ionomycin (B1663694) or a relevant antigen for sensitized cells) and a negative control (buffer only).

  • Incubate for 30-60 minutes at 37°C.

3. Sample Collection:

  • Pellet the cells by centrifugation at 4°C.

  • Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Lyse the remaining cell pellet with a lysis buffer (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.

4. β-Hexosaminidase Activity Measurement:

  • In a new 96-well plate, add the supernatant and cell lysate samples.

  • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding a high pH stop solution (e.g., glycine (B1666218) buffer).

  • Measure the absorbance at 405 nm using a plate reader.

5. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100

  • Plot the percentage of release against the concentration of this compound to determine its effect on mast cell degranulation.

Degranulation_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_sample_proc Sample Processing cluster_measurement Measurement & Analysis culture 1. Culture Mast Cells wash_resuspend 2. Wash & Resuspend in buffer culture->wash_resuspend aliquot 3. Aliquot cells into 96-well plate wash_resuspend->aliquot add_compounds 4. Add this compound/ Controls aliquot->add_compounds incubate 5. Incubate at 37°C add_compounds->incubate centrifuge 6. Centrifuge to pellet cells incubate->centrifuge collect_supernatant 7. Collect Supernatant (Released β-hex) centrifuge->collect_supernatant lyse_pellet 8. Lyse Pellet (Total β-hex) centrifuge->lyse_pellet add_substrate 9. Add pNAG substrate collect_supernatant->add_substrate lyse_pellet->add_substrate incubate_reaction 10. Incubate & Stop Reaction add_substrate->incubate_reaction read_absorbance 11. Read Absorbance at 405 nm incubate_reaction->read_absorbance calculate_release 12. Calculate % Release read_absorbance->calculate_release

Experimental workflow for Mast Cell Degranulation Assay.

Safety Operating Guide

Navigating the Disposal of MS47134: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for MS47134, a potent and selective MRGPRX4 agonist. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of solid, non-hazardous chemical waste in a laboratory setting.

It is imperative to note that this information serves as a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound upon availability and adhere to all federal, state, and local environmental control regulations.

Core Disposal Protocol

The primary principle for the disposal of any laboratory chemical is to prevent its release into the environment. This involves a multi-step process of identification, segregation, and proper waste stream management.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety Goggles: To protect the eyes from dust or splashes.

  • Gloves: Chemical-resistant gloves suitable for handling solid compounds.

  • Lab Coat: To protect skin and clothing from contamination.

Step-by-Step Disposal Procedure
  • Initial Assessment: Determine if the this compound waste is contaminated with any hazardous substances. If it is, it must be treated as hazardous waste. If it is uncontaminated, it can be managed as non-hazardous solid chemical waste.

  • Waste Segregation: Do not mix this compound waste with other types of waste. It should be collected in a dedicated, clearly labeled waste container.

  • Containerization:

    • Use a sturdy, leak-proof container with a secure lid.

    • The container must be compatible with the chemical properties of this compound.

    • Label the container clearly as "this compound Waste" and include the date of accumulation.

  • Waste Accumulation: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal:

    • Solid Waste: Uncontaminated solid this compound should be disposed of through your institution's chemical waste program. This typically involves incineration or landfilling at a permitted facility.[1][2] Never dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or weighing paper, should be collected in the same designated waste container.

    • Empty Containers: Thoroughly empty any original containers of this compound. The first rinse of the container should be collected as chemical waste.[3] After rinsing, deface or remove the original label and dispose of the container as directed by your institution's EHS guidelines.[3]

  • Record Keeping: Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Quantitative Data Summary

In the absence of a specific SDS for this compound, quantitative disposal parameters such as concentration limits for drain disposal are not available. The following table provides a general overview of waste categorization and disposal routes.

Waste TypeDescriptionRecommended Disposal Route
Solid this compound Waste Unused or expired solid compound.Designated solid chemical waste stream for incineration or landfill.
Contaminated Labware Pipette tips, tubes, etc., in contact with this compound.Collect in a labeled solid chemical waste container.
Aqueous Solutions Solutions containing this compound.Collect as aqueous chemical waste. Do not dispose down the drain.
Empty Containers Original containers of this compound.Triple-rinse, deface label, and dispose of according to institutional policy.

Experimental Protocols

Detailed experimental protocols for the use of this compound are beyond the scope of this disposal guide. For information on experimental design and execution, please refer to relevant scientific literature and the manufacturer's product information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste: Contaminated with Hazardous Material? start->assess non_hazardous Segregate as Non-Hazardous Solid Chemical Waste assess->non_hazardous No hazardous Segregate as HAZARDOUS Chemical Waste assess->hazardous Yes containerize_nh Containerize in Labeled, Approved Non-Hazardous Waste Container non_hazardous->containerize_nh containerize_h Containerize in Labeled, Approved HAZARDOUS Waste Container hazardous->containerize_h store_nh Store in Designated Non-Hazardous Waste Accumulation Area containerize_nh->store_nh store_h Store in Designated HAZARDOUS Waste Accumulation Area containerize_h->store_h dispose_nh Dispose via Institutional Chemical Waste Program (Non-Hazardous Stream) store_nh->dispose_nh dispose_h Dispose via Institutional Chemical Waste Program (HAZARDOUS Stream) store_h->dispose_h end End: Disposal Complete dispose_nh->end dispose_h->end

Caption: Workflow for this compound Waste Disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.

References

Essential Safety and Logistical Guidance for Handling MS47134

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling MS47134 based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must consult the official SDS provided by the supplier for definitive safety, handling, and disposal information and conduct a thorough, lab-specific risk assessment before commencing any work.

This compound is a selective and potent agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4), utilized in research investigating pain, itch, and mast cell-mediated hypersensitivity.[1] Due to its biological activity and as a compound intended for research, it should be handled with care by trained personnel in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial to minimize exposure and ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound in its solid (powder) form and when in solution.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves.Laboratory coat.N95 or higher-rated dust mask or work in a certified chemical fume hood.
Handling Solutions Chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Weighing and Aliquoting Chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Certified chemical fume hood.
Spill Cleanup Chemical splash goggles.Heavy-duty nitrile or rubber gloves.Chemical-resistant apron or suit over a laboratory coat.Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.
Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain the integrity of the compound and the safety of the laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and quantity match the order.

  • Ensure the supplier's label and any hazard warnings are intact.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Recommended storage for the solid powder is at -20°C for long-term stability.[2]

  • Solutions of this compound should be stored at -80°C.[2]

  • Store in a designated, secure location away from incompatible materials.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weighing instruments.

  • Prepare solutions by slowly adding the solvent to the solid to avoid splashing.

  • Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.

Solid Waste:

  • Unused or expired solid this compound should be disposed of in its original container or a compatible, sealed waste container.

  • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, leak-proof container lined with a plastic bag.

  • Label the container clearly as "Solid Chemical Waste" and list the contents.

Liquid Waste:

  • Solutions containing this compound should be collected in a dedicated, compatible, and sealed liquid waste container.

  • Do not mix with other incompatible chemical waste streams.

  • Label the container clearly as "Liquid Chemical Waste" and specify the solvent and estimated concentration of this compound.

Container Management:

  • All waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated secondary containment area to prevent spills.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general workflow for preparing a stock solution of this compound.

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), appropriate vials, and calibrated pipettes.

  • Calculation: Determine the required mass of this compound based on its molecular weight (355.47 g/mol ) and the desired volume and concentration of the stock solution.

  • Procedure:

    • In a chemical fume hood, weigh the calculated amount of this compound powder into a sterile vial.

    • Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[2]

Visualizations

Handling_and_Disposal_Workflow start Start: Receive this compound inspect Inspect Container start->inspect store Store Appropriately (-20°C Solid, -80°C Solution) inspect->store handle Handling Operations (Weighing, Solution Prep) store->handle ppe Wear Appropriate PPE handle->ppe fume_hood Work in Fume Hood handle->fume_hood generate_waste Generate Waste handle->generate_waste solid_waste Solid Waste (Contaminated materials, excess solid) generate_waste->solid_waste liquid_waste Liquid Waste (Unused solutions) generate_waste->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。